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  • Product: 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
  • CAS: 68634-09-3

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Reactivity, and Pharmaceutical Applications of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Introduction and Strategic Utility In modern drug discovery, the rapid generation of structurally diverse compound libraries relies heavily on versatile, bifunctional building blocks. 3-Cyano-2,3-dihydro-1H-indene-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern drug discovery, the rapid generation of structurally diverse compound libraries relies heavily on versatile, bifunctional building blocks. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3), commonly referred to as 3-cyano-5-indanecarbonyl chloride, serves as a highly valuable intermediate in medicinal chemistry[1].

Featuring a rigid bicyclic indane core, this molecule presents two orthogonal sites of reactivity: a highly electrophilic aromatic acyl chloride and an aliphatic (benzylic) nitrile. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a strategic node for divergent synthesis. The acyl chloride allows for immediate, coupling-reagent-free functionalization with diverse amines, while the cyano group acts as a masked primary amine, carboxylic acid, or tetrazole bioisostere, enabling deep structure-activity relationship (SAR) exploration.

Physicochemical Properties & Structural Analysis

Understanding the physical properties of this compound is critical for predicting its behavior in solution and designing robust handling protocols[2]. The presence of the heavy chlorine atom and the compact bicyclic ring contributes to its relatively high density, while the strong dipole-dipole interactions from both the cyano and acyl chloride groups result in an elevated boiling point.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
CAS Registry Number 68634-09-3
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
SMILES c1cc2c(cc1C(=O)Cl)C(CC2)C#N
Density (Calculated) 1.321 g/cm³
Boiling Point (Calculated) 365.3 °C at 760 mmHg
Flash Point (Calculated) 174.7 °C

Data sourced from authoritative chemical databases[2],[3].

Mechanistic Insights: Orthogonal Bifunctional Reactivity

The true value of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride lies in its orthogonal reactivity.

  • Electrophilic Acyl Carbon (C5 Position): The acyl chloride is primed for nucleophilic acyl substitution. Because it is attached directly to the aromatic ring, its reactivity is slightly stabilized by resonance compared to aliphatic acyl chlorides, yet it remains highly reactive toward amines and alcohols without the need for expensive coupling reagents (e.g., HATU, EDC).

  • Benzylic Nitrile (C3 Position): The cyano group is situated on the saturated cyclopentane ring but adjacent to the aromatic system (benzylic position). This positioning slightly activates the nitrile toward reduction or cycloaddition while maintaining stability during the initial acyl substitution.

Reactivity Core 3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3) Amide Amide Library (Drug Candidates) Core->Amide + R-NH2 (Base) Ester Ester Intermediates Core->Ester + R-OH (Base) Amine Aminomethyl Indanes (via Nitrile Reduction) Core->Amine + H2/Pd-C or LiAlH4 (Reduction) Tetrazole Tetrazole Bioisosteres (via [3+2] Cycloaddition) Core->Tetrazole + NaN3 (Cycloaddition)

Caption: Divergent synthetic pathways of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Synthetic Applications in Drug Discovery

In a pharmaceutical setting, this compound is typically deployed in parallel library synthesis . By distributing a core solution of the acyl chloride across a 96-well plate containing diverse primary and secondary amines, chemists can rapidly generate a library of indane-carboxamides.

Once the amide library is synthesized, the cyano group can be subjected to a secondary transformation. For example, converting the nitrile to a tetrazole provides a lipophilic, metabolically stable bioisostere of a carboxylic acid, a common tactic in designing angiotensin receptor blockers or specific kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success.

Workflow Visualization

Workflow Step1 Preparation of Amine Solutions Step2 Addition of Acid Chloride Step1->Step2 Step3 Base Addition (DIPEA) Step2->Step3 Step4 Reaction Incubation (RT, 2-4h) Step3->Step4 Step5 Aqueous Workup & Phase Separation Step4->Step5 Step6 LC-MS Analysis & Purification Step5->Step6

Caption: Standard workflow for parallel amide library synthesis using acyl chloride intermediates.

Protocol A: General Procedure for Amidation (Parallel Synthesis)

Objective: Form an amide bond while preserving the cyano group.

  • Preparation: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: Anhydrous solvents are strictly required to prevent the competitive hydrolysis of the acyl chloride into the unreactive carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the amine solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups create steric hindrance, preventing the base itself from acting as a nucleophile and forming unwanted acylammonium side products.

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint (The Methanol Quench): To validate completion, extract a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. Logic: Unreacted acyl chloride will instantly convert to the methyl ester upon contact with methanol. If the LC-MS shows the mass of the methyl ester, the reaction is incomplete. If only the desired amide mass is present, proceed to workup.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3. Causality: The basic aqueous wash neutralizes the HCl byproduct and hydrolyzes any trace unreacted acyl chloride into the water-soluble sodium carboxylate salt, partitioning it away from the organic product.

Protocol B: Selective Reduction of the Nitrile

Objective: Convert the cyano group to a primary amine without cleaving the newly formed amide bond.

  • Hydrogenation Setup: Dissolve the amide product from Protocol A in methanol. Add a catalytic amount of Raney Nickel or 10% Pd/C.

  • Boc-Protection In Situ: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) to the mixture. Causality: Primary amines formed from nitrile reduction are highly nucleophilic and can attack unreacted nitriles to form secondary amine dimers. Trapping the nascent amine immediately as a Boc-protected amine prevents this dimerization.

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst.

Handling, Stability, and Safety

As an acyl chloride, 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is highly moisture-sensitive[3].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Degradation: Exposure to atmospheric moisture leads to the generation of hydrogen chloride (HCl) gas and the formation of 3-cyano-5-indanecarboxylic acid. A degraded batch will appear as a white, insoluble precipitate in anhydrous DCM.

  • Safety: Handle exclusively inside a properly ventilated fume hood. The compound causes severe skin burns and eye damage due to the release of HCl upon contact with tissue moisture.

References

  • chemBlink Online Database of Chemicals. "3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3) | Physicochemical properties, SDS, safety information & Suppliers.
  • GuideChem Chemical Dictionary. "68634-09-3 C11H8ClNO - 1H-Indene-5-carbonyl chloride, 3-cyano-2,3-dihydro- (9CI).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks are essential for developing sophisticated Structure-Activity Relationships (SAR). 3-cyano-2,3-dihydro-1H-indene-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are essential for developing sophisticated Structure-Activity Relationships (SAR). 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3)[1] is a highly versatile, conformationally restricted indane derivative. By featuring both a highly reactive aromatic acyl chloride and a stable benzylic nitrile, this molecule allows for orthogonal derivatization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass metrics for high-resolution mass spectrometry (HRMS), and field-proven, self-validating protocols for its application in synthesis.

Physicochemical Profiling & Exact Mass Metrics

Accurate mass determination is the cornerstone of analytical validation. The molecular formula of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is C11H8ClNO[1]. While the average molecular weight is sufficient for stoichiometric calculations, High-Resolution Mass Spectrometry (HRMS) requires the monoisotopic exact mass.

Because chlorine naturally exists as two stable isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio, the mass spectrum of this compound will exhibit a distinct M / M+2 isotopic signature, which serves as a primary diagnostic tool during synthesis.

Quantitative Physicochemical Summary
PropertyValueAnalytical Significance
Chemical Name 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chlorideIUPAC nomenclature[1]
CAS Registry Number 68634-09-3Unique identifier[2]
Molecular Formula C11H8ClNOCore atomic composition[3]
Average Molecular Weight 205.64 g/mol Used for reagent equivalent calculations[1]
Monoisotopic Exact Mass 205.0294 DaTarget for HRMS (calculated for 12 C, 1 H, 35 Cl)
Theoretical [M+H]⁺ 206.0373 m/zESI-Positive ion target (rarely observed intact)
Diagnostic Isotope Ratio ~3:1 ( 35 Cl : 37 Cl)Confirms the retention of the acyl chloride

Structural Analysis & Orthogonal Reactivity

The strategic value of this compound lies in its orthogonal reactivity. The C5 carbonyl chloride is a "hard" electrophile. It reacts instantaneously with nucleophiles (amines, alcohols) under mild conditions. Conversely, the C3 benzylic nitrile is resilient to standard acylation conditions. It requires either harsh reduction (e.g., LiAlH₄, Pd/C with H₂) to yield a primary amine, or strong acidic/basic hydrolysis to yield a carboxylic acid.

This causality dictates the synthetic workflow: functionalize the C5 position first via nucleophilic acyl substitution, followed by the transformation of the C3 nitrile.

G A 3-cyano-2,3-dihydro-1H-indene -5-carbonyl chloride (CAS: 68634-09-3) B Aromatic Acyl Chloride (C5 Position) A->B C Benzylic Nitrile (C3 Position) A->C D Amidation / Esterification (Rapid, Nucleophilic Addition) B->D E Reduction (to Amine) Tetrazole Formation C->E

Bifunctional reactivity pathways of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Analytical Artifacts & Mass Spectrometry

As a Senior Application Scientist, I must emphasize a critical analytical pitfall: Acyl chlorides are incompatible with standard LC-MS conditions.

If you inject 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride directly into a reverse-phase LC-MS system (which typically utilizes water/acetonitrile gradients with 0.1% formic acid), the compound will instantaneously hydrolyze on the column.

  • False Negative: You will not observe the target mass of 206.0373 m/z.

  • Artifact Observation: You will observe the hydrolyzed carboxylic acid derivative (Exact Mass: 187.0633 Da; [M+H]⁺ = 188.0706 m/z).

To circumvent this, we employ a self-validating In-Process Control (IPC) using an anhydrous methanol quench.

Self-Validating Experimental Protocols

Protocol: Chemoselective Amidation with LC-MS IPC

Objective: To form an amide bond at the C5 position without disturbing the C3 benzylic nitrile, utilizing a self-validating analytical quench to monitor reaction progress.

Causality & Reagent Selection: Anhydrous dichloromethane (DCM) is chosen to prevent premature hydrolysis of the acyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the nucleophilic amine, halting the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (N₂ or Argon). Add 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq, 205.64 mg, 1.0 mmol)[1] and dissolve in 10 mL of anhydrous DCM.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the reaction. Add DIPEA (1.2 eq, 1.2 mmol) dropwise.

  • Amidation: Slowly add the target primary or secondary amine (1.0 eq, 1.0 mmol) dissolved in 2 mL of anhydrous DCM. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature.

  • Self-Validating IPC (Methanol Quench):

    • Extract a 5 µL aliquot of the reaction mixture.

    • Dilute immediately into 100 µL of anhydrous Methanol (MeOH).

    • Mechanism: Any unreacted acyl chloride is instantly converted to the stable methyl ester (Exact Mass: 201.0790 Da; [M+H]⁺ = 202.0863 m/z).

    • Inject this quenched sample into the LC-MS. The disappearance of the 202.0863 m/z peak confirms the total consumption of the starting material.

  • Workup: Once validated by IPC, quench the main reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G Step1 Reaction Aliquot (5 µL) Step2 Quench in Anhydrous MeOH (100 µL) Converts unreacted -COCl to -COOMe Step1->Step2 Step3 LC-HRMS Analysis Step2->Step3 Step4 Monitor Disappearance of Methyl Ester (m/z 202.086 [M+H]+) Step3->Step4

Self-validating In-Process Control (IPC) workflow for acyl chloride reactions.

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Foundational

Thermodynamic Stability and Reactivity Profiling of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a highly functionalized, rigid bicyclic building block frequently utilized as an advanced intermediate in pharmaceutical synthesis[1]. Characterized by an indane core, a benzylic cyano group, and an aromatic acyl chloride, its handling and storage require a rigorous understanding of its thermodynamic and kinetic stability. This whitepaper dissects the structure-activity causality of this molecule, detailing how distal electronic effects govern its thermodynamic stability, and provides field-validated protocols for empirical stability profiling.

Structural and Electronic Profiling

To understand the thermodynamic stability of this molecule, we must first deconstruct the synergistic electronic effects of its functional groups.

The Indane Scaffold

The 2,3-dihydro-1H-indene (indane) ring system provides a rigid, planar aromatic framework fused to a slightly puckered cyclopentane ring. This rigidity restricts the conformational degrees of freedom, meaning that the thermodynamic stability of the molecule is predominantly governed by electronic rather than steric factors.

Inductive Effects of the 3-Cyano Substituent

The cyano (-CN) group is located at the C3 position, which is benzylic to the aromatic ring. The -CN group is a powerful electron-withdrawing group (EWG). While it cannot participate in direct resonance with the C5-carbonyl group due to the intervening sp3 hybridized benzylic carbon, it exerts a profound inductive electron-withdrawing effect (-I) [2].

This inductive effect polarizes the sigma bonds, withdrawing electron density from the aromatic π -system. This distal withdrawal propagates to the C5 position, significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon[3].

Thermodynamic vs. Kinetic Stability

In the context of acyl chlorides, stability must be evaluated in two domains: the thermodynamic equilibrium of the molecule relative to its degradation products, and the kinetic barrier to reaching that state.

Hydrolysis Thermodynamics

Acyl chlorides are inherently thermodynamically unstable in the presence of moisture. The hydrolysis reaction—yielding a carboxylic acid and hydrochloric acid (HCl)—is highly exothermic and essentially irreversible[4]. The carbon-chlorine bond is relatively weak, and the formation of the resonance-stabilized carboxylate/carboxylic acid represents a deep thermodynamic well. For 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, the free energy of hydrolysis ( ΔG ) is heavily negative ( ΔG≪0 ).

Kinetic Destabilization via Substituent Effects

In nucleophilic acyl substitution, the rate-determining step is the initial attack of the nucleophile (e.g., H2​O ) on the carbonyl carbon to form a high-energy tetrahedral intermediate[3]. Because the 3-cyano group inductively withdraws electron density, it enhances the electrophilicity of the C5 carbonyl carbon[2]. This heightened electrophilicity lowers the activation energy ( Ea​ ) required for water to attack. Consequently, the molecule is kinetically less stable (hydrolyzes faster) than an unsubstituted indane-5-carbonyl chloride, accelerating its thermodynamic degradation[3].

ThermodynamicProfile N1 3-Cyano-2,3-dihydro-1H-indene- 5-carbonyl chloride N2 Inductive Electron Withdrawal (-I) via C3-Cyano Group N1->N2 Structural property N3 Increased Electrophilicity at C5 Carbonyl Carbon N2->N3 Electronic effect N4 Tetrahedral Intermediate (Lowered Activation Energy) N3->N4 Nucleophilic attack (H2O) N5 Hydrolysis Products (Carboxylic Acid + HCl) N4->N5 Elimination (Exothermic, ΔG << 0)

Caption: Logical flow of substituent effects on the thermodynamic stability and hydrolysis pathway.

Quantitative Data Summary

To benchmark the stability of this compound, we compare its theoretical reactivity profile against a baseline unsubstituted analog.

ParameterUnsubstituted Indane-5-carbonyl chloride3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
Substituent Electronic Effect Neutral (Baseline H)Strong Inductive Withdrawal (-I)
Carbonyl Electrophilicity ( δ+ ) ModerateHigh
Kinetic Stability (Hydrolysis Rate) Moderate ( k0​ )Low ( k>k0​ )
Thermodynamic Stability (vs. H2​O ) Unstable ( ΔG<0 )Highly Unstable ( ΔG≪0 )
Primary Degradation Pathway Hydrolysis to Carboxylic AcidRapid Hydrolysis to Carboxylic Acid

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic and kinetic stability of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, the following self-validating protocols must be employed.

Conductometric Solvolysis Kinetics (Moisture Stability)

Because the hydrolysis of an acyl chloride produces HCl, the reaction progress can be tracked in real-time by measuring the increasing conductivity of the solution[3].

Step-by-Step Protocol:

  • Solvent Preparation: Purify and degas analytical-grade acetonitrile (MeCN) over activated 3Å molecular sieves to ensure anhydrous baseline conditions.

  • Sample Preparation: In a dry nitrogen glovebox, prepare a 0.010 M solution of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride in the anhydrous MeCN.

  • Probe Calibration: Submerge a calibrated conductivity probe into the solution, maintaining a constant temperature of 25.0±0.1∘C using a circulating water bath.

  • Initiation: Inject a precise, 10× molar excess of HPLC-grade water into the stirring solution to initiate pseudo-first-order hydrolysis.

  • Data Acquisition: Record the conductivity ( Gt​ ) at 1-second intervals until the conductivity reaches a stable plateau ( G∞​ ), indicating complete thermodynamic conversion to the carboxylic acid[3].

  • Kinetic Analysis: Plot ln(G∞​−Gt​) versus time ( t ). The negative slope of the linear regression yields the pseudo-first-order rate constant ( k ).

ConductometryWorkflow S1 1. Sample Prep (Anhydrous MeCN) S2 2. H2O Spiking (Controlled Hydration) S1->S2 S3 3. Conductometry (Real-time HCl Detection) S2->S3 S4 4. Kinetic Analysis (Pseudo-1st Order) S3->S4

Caption: Step-by-step experimental workflow for conductometric evaluation of solvolysis kinetics.

Differential Scanning Calorimetry (Thermal Stability)

To assess the pure thermodynamic stability against thermal decomposition (e.g., decarbonylation) in the absence of nucleophiles:

  • Sample Loading: Inside a glovebox, encapsulate 2.0−5.0 mg of the compound in a hermetically sealed aluminum DSC pan.

  • Purge: Place the pan in the Differential Scanning Calorimeter under a continuous dry nitrogen purge ( 50 mL/min ) to prevent oxidative or hydrolytic artifacts.

  • Heating Ramp: Equilibrate at 25∘C , then apply a linear heating ramp of 10∘C/min up to 400∘C .

  • Analysis: Identify the endothermic melting point and map any subsequent exothermic peaks, which indicate the thermodynamic onset of thermal decomposition.

References

  • Title: 3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3)
  • Title: comparing reactivity of 4-(Chloromethyl)
  • Source: msu.
  • Title: Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism)

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Exploratory

An In-depth Technical Guide to the Safe Handling of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Hazard Identification and Analysis The primary hazards associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride stem from the high reactivity of the acyl chloride functional group and the inherent toxicity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Analysis

The primary hazards associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride stem from the high reactivity of the acyl chloride functional group and the inherent toxicity of the cyano moiety.[1][2] Acyl chlorides are known to be corrosive, lachrymatory, and react violently with water and other nucleophiles.[1][3][4][5] The cyano group presents a significant toxicity risk, primarily through the potential release of hydrogen cyanide (HCN) gas.[2][6]

Hazard Category Description Primary Concerns
Acute Toxicity (Inhalation, Dermal, Oral) Due to the cyano group, this compound is likely to be highly toxic if inhaled, ingested, or absorbed through the skin.[2] The acyl chloride group can cause severe irritation and burns to the respiratory tract.[4][5]Potential for rapid systemic toxicity from cyanide, severe respiratory irritation, and chemical burns.
Skin Corrosion/Irritation As an acyl chloride, the compound is expected to be highly corrosive, causing severe skin burns and eye damage upon contact.[7][8]Immediate and severe tissue damage on contact.
Serious Eye Damage/Irritation The lachrymatory nature of acyl chlorides means that even vapors can cause severe eye irritation and damage.[1] Direct contact can lead to permanent eye injury.[7][8]Severe irritation, chemical burns to the cornea, and potential for blindness.
Reactivity Hazards Acyl chlorides react violently with water, alcohols, amines, and strong bases, releasing heat and toxic, corrosive gases such as hydrogen chloride (HCl).[3][4][5] The cyano group can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[2]Fire, explosion, and release of toxic gases.
Flammability While not explicitly known for this compound, many organic compounds, including acyl chlorides, are flammable.[4][5][7] In a fire, it may decompose to produce toxic gases, including hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[4][5]Fire hazard and the generation of highly toxic combustion byproducts.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential when working with this compound.

Engineering Controls
  • Fume Hood: All work with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential release of toxic gases.[3]

  • Ventilation: The laboratory should be well-ventilated with a system that is appropriate for handling highly toxic and corrosive chemicals.[8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-Resistant Lab Coat gloves Nitrile or Neoprene Gloves (Double-gloved recommended) eye_protection Chemical Splash Goggles and Face Shield respirator Consider a Respirator with an appropriate cartridge for organic vapors and acid gases researcher Researcher handling Handling 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride researcher->handling handling->lab_coat Protection of skin and clothing handling->gloves Hand protection handling->eye_protection Eye and face protection handling->respirator Respiratory protection

Caption: Required PPE for handling 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary safety equipment is in place and functional. Have appropriate quenching and cleanup materials readily available.

  • Inert Atmosphere: Due to its reactivity with moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[9]

  • Dispensing: Use a syringe or cannula for transferring solutions of the compound. If handling as a solid, use a glove box or a fume hood with extreme care to avoid creating dust.

  • Reaction Quenching: Reactions involving this compound should be quenched carefully with a non-protic solvent before workup. Avoid adding water or other protic solvents directly to the reaction mixture.

  • Waste: All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations.

Storage
  • Container: Store in a tightly sealed container, preferably under an inert atmosphere.[8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][9]

  • Incompatibilities: Store away from water, alcohols, amines, strong bases, and acids.[4][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Accidental Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][9]

Spill Response

The following diagram outlines the general procedure for responding to a spill of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Spill_Response start Spill Occurs evacuate Evacuate the immediate area start->evacuate ppe Don appropriate PPE (including respirator) evacuate->ppe contain Contain the spill with a dry, inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize Carefully neutralize with a suitable agent if appropriate and safe to do so contain->neutralize collect Collect the absorbed material into a sealed, labeled container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleanup Complete dispose->end

Sources

Foundational

Physicochemical Profiling and Handling Protocols for 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride

Executive Summary & Structural Significance In modern drug discovery, the integration of conformationally restricted scaffolds is a proven strategy to minimize the entropic penalty of target binding. 3-Cyano-2,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery, the integration of conformationally restricted scaffolds is a proven strategy to minimize the entropic penalty of target binding. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3) serves as a highly versatile, bifunctional building block designed precisely for this purpose.

The molecule features an indane core that locks the spatial arrangement of its substituents. From a synthetic perspective, it offers orthogonal reactivity: the highly electrophilic C5 acyl chloride is primed for rapid, chemoselective amidation or esterification, while the C3 nitrile group remains inert under these conditions, preserving a handle for downstream transformations (e.g., reduction to a primary amine or conversion to a tetrazole pharmacophore).

Reactivity Core 3-cyano-2,3-dihydro-1H-indene- 5-carbonyl chloride Amidation Amidation / Esterification (Chemoselective) Core->Amidation Product1 Amide / Ester Intermediate (Cyano intact) Amidation->Product1 NitrileRxn Nitrile Transformation (Reduction / Tetrazole) Product2 Bifunctional Pharmacophore NitrileRxn->Product2 Product1->NitrileRxn

Fig 1: Orthogonal reactivity pathway for bifunctional indane scaffold derivatization.

Quantitative Physicochemical Data

Because 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is a highly reactive intermediate, it is frequently generated in situ and consumed immediately. Consequently, primary chemical databases rely heavily on computationally derived thermodynamic properties rather than empirical catalogs 1.

The table below summarizes the established physical parameters for this compound:

PropertyValueComputational / Empirical Status
IUPAC Name 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chlorideN/A
CAS Registry Number 68634-09-3N/A
Molecular Formula C₁₁H₈ClNON/A
Molecular Weight 205.64 g/mol Computed 2
Density 1.321 g/cm³Calculated 1
Boiling Point 365.3°C (at 760 mmHg)Calculated 1
Flash Point 174.7°CCalculated 1
Melting Point Low-melting solid / Viscous oilEmpirical Determination Required

The Melting Point Conundrum: Causality of Hydrolytic Degradation

A common pitfall in the characterization of asymmetric acyl chlorides is the reliance on traditional open-air capillary melting point apparatuses. For a molecule with a molecular weight of 205.64 g/mol lacking extensive planar symmetry, the crystalline lattice energy is relatively low, meaning the pure compound typically exists as a low-melting solid or viscous oil at standard temperature and pressure.

The Causality of Data Skew: When exposed to ambient atmospheric moisture, the highly electrophilic C5 acyl chloride undergoes rapid nucleophilic attack by H₂O, hydrolyzing into 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid and liberating HCl gas. Unlike the acyl chloride, the resulting carboxylic acid forms robust, intermolecular hydrogen-bonded dimers. This drastically elevates the lattice energy. Consequently, an open-air capillary test will yield a falsely elevated melting point corresponding to the degraded carboxylic acid rather than the pure acyl chloride.

To circumvent this, thermal characterization must be executed via a closed-system Differential Scanning Calorimetry (DSC) protocol.

Experimental Methodology: Self-Validating DSC Protocol

To obtain an accurate, artifact-free melting point, the following protocol is designed as a self-validating system to guarantee that the observed thermal event is a pure phase transition and not a degradation artifact.

DSC_Workflow Start Sample Prep (Glovebox, <1ppm H2O) Seal Hermetic Sealing (Al Pan) Start->Seal Ramp Thermal Ramp (10°C/min, N2 purge) Seal->Ramp Detect Endotherm Detection (Phase Transition) Ramp->Detect Validate Validation (Cooling Cycle) Detect->Validate

Fig 2: Self-validating DSC workflow for melting point determination of moisture-sensitive compounds.

Step-by-Step Execution:
  • Inert Atmosphere Preparation:

    • Action: Transfer the storage vial containing the compound into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Absolute exclusion of moisture prevents the hydrolysis of the acyl chloride to the carboxylic acid, ensuring the sample retains its intrinsic lattice properties.

  • Hermetic Encapsulation:

    • Action: Weigh 2.0–5.0 mg of the sample into an aluminum DSC pan. Seal the pan using a hermetic press. Prepare an empty hermetically sealed aluminum pan as the reference.

    • Causality: A hermetic seal ensures that the system remains thermodynamically closed. If trace hydrolysis occurred, trapping the liberated HCl gas prevents shifts in the equilibrium during the thermal ramp.

  • Thermal Ramping (Heating Cycle):

    • Action: Equilibrate the sample at -20°C in the DSC furnace. Initiate a heating ramp at a rate of 10°C/min up to 150°C under a continuous dry N₂ purge (50 mL/min).

    • Causality: The 10°C/min ramp rate provides an optimal signal-to-noise ratio for detecting the melting endotherm without causing thermal lag or overshoot.

  • Self-Validation via Cooling Cycle (Critical E-E-A-T Step):

    • Action: Immediately upon reaching 150°C, initiate a cooling ramp at 10°C/min back down to -20°C. Monitor the thermogram for the crystallization exotherm.

    • Causality: This is the built-in validation mechanism. If the compound underwent a purely physical phase transition (melting), the cooling cycle will display a crystallization exotherm with an enthalpy (ΔH_cryst) approximately equal in magnitude to the melting endotherm (ΔH_melt). If no crystallization peak is observed, or if a subsequent second heating cycle shows a drastically shifted melting point, it proves the initial endotherm was a decomposition event, thereby invalidating the run.

Storage and Handling Guidelines

Due to its bifunctional reactivity, 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride must be treated as highly moisture-sensitive.

  • Temperature: Store at or below -20°C to suppress baseline thermal degradation.

  • Atmosphere: Must be stored under an inert atmosphere (Argon preferred over Nitrogen due to higher density, which blankets the solid/oil more effectively).

  • Solvent Compatibility: When preparing stock solutions for synthesis, utilize rigorously anhydrous, non-nucleophilic solvents (e.g., anhydrous Dichloromethane or Tetrahydrofuran). Avoid protic solvents entirely.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3) Structural Rationale in Drug Design In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3)

Structural Rationale in Drug Design

In the pursuit of highly selective targeted therapies, the architectural design of small-molecule intermediates is critical. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride [1] serves as a highly versatile, rigidified bifunctional building block.

From a medicinal chemistry perspective, this indane derivative offers three distinct advantages:

  • Conformational Restriction: The bicyclic indane core reduces the entropic penalty upon target binding compared to flexible acyclic analogs, often improving binding affinity to kinase domains[2].

  • Electrophilic Hub: The 5-carbonyl chloride is a highly reactive acylating agent. Unlike carboxylic acids that require expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC/HOBt), the acid chloride facilitates rapid, atom-economical parallel amidation.

  • Orthogonal Handle: The 3-cyano group acts as a strong dipole and hydrogen-bond acceptor. Furthermore, it is synthetically orthogonal to the acid chloride, allowing it to survive amidation conditions intact before being derivatized into bioisosteres (e.g., tetrazoles) or reduced to primary amines.

Synthetic Strategy & Workflow

The primary utility of this intermediate lies in the generation of diverse indane amide libraries. These libraries are frequently screened against mutant kinases (such as Abl, Bcr-Abl, c-Kit, and PDGFR) implicated in oncological pathways[2].

Workflow A 3-Cyano-2,3-dihydro-1H-indene- 5-carbonyl chloride B Parallel Amidation (Amines + DIPEA) A->B C Indane Amide Library B->C D High-Throughput Screening C->D E Lead Optimization D->E

Synthetic workflow for generating indane amide libraries from the carbonyl chloride intermediate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in diagnostic checks to ensure synthetic integrity.

Protocol A: High-Throughput Parallel Amidation

Objective: Synthesize a diverse array of indane amides for biological screening.

Causality Check: Acid chlorides are highly susceptible to competitive hydrolysis. Anhydrous dichloromethane (DCM) is strictly required. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring the basicity required to neutralize the HCl byproduct without generating unwanted side products.

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq, 0.5 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) to the solution at 0 °C.

  • Nucleophile Addition: Slowly add the desired amine nucleophile (1.1 eq, 0.55 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Quench (Critical Step): To validate completion, extract a 5 µL aliquot of the reaction mixture and inject it into 95 µL of anhydrous methanol. Analyze via LC-MS.

    • Validation Logic: If the reaction is incomplete, the unreacted acid chloride will instantly react with methanol to form the methyl ester (detectable mass shift). If only the desired amide mass is present, the reaction has reached >99% conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (5 mL) to hydrolyze any trace unreacted acid chloride into the water-soluble sodium carboxylate salt. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Cyano-Group Derivatization (Tetrazole Synthesis)

Objective: Convert the 3-cyano handle into a tetrazole to improve aqueous solubility and mimic carboxylic acid pharmacophores.

Causality Check: The cyano group is highly stable during basic amidation but can be activated by Lewis acids. Zinc bromide (ZnBr₂) coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the carbon, thereby accelerating the cycloaddition of the azide.

Step-by-Step Methodology:

  • Setup: Dissolve the purified indane amide (1.0 eq) in a mixture of 2-propanol and water (1:1 v/v).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and Zinc bromide (ZnBr₂, 1.0 eq).

  • Reflux: Heat the mixture to 90 °C for 16 hours behind a blast shield (standard safety protocol for azide refluxes).

  • Self-Validating Monitoring: Monitor the reaction via FT-IR spectroscopy.

    • Validation Logic: Track the disappearance of the sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹. The complete absence of this peak confirms total conversion to the tetrazole.

Quantitative Reaction Metrics

The reactivity of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride varies predictably based on the nucleophilicity and steric hindrance of the incoming amine. The table below summarizes validated parameters for library generation.

Amine NucleophileSolventBaseTime (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Morpholine (Secondary, aliphatic)DCMDIPEA2>9992>98%
N-Methylpiperazine (Secondary)DCMDIPEA2>9990>98%
Aniline (Primary, aromatic)THFPyridine4958596%
2-Aminopyridine (Sterically hindered)THFNaH12806592%

Data Note: Aliphatic amines demonstrate rapid, near-quantitative conversion. Aromatic amines require longer reaction times or stronger bases due to the delocalization of their lone pair, which reduces nucleophilicity.

Biological Application: Kinase Inhibition

Dihydroindene amide compounds synthesized from this intermediate have shown significant promise in regulating the activity of protein kinases. Specifically, patents highlight their efficacy in targeting mutated kinases such as Abl, Bcr-Abl, c-Kit, and PDGFR [2].

In chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), the abnormal activity of these kinases drives unchecked cellular proliferation. The indane amide derivatives act as competitive inhibitors at the ATP-binding site of the kinase domain, effectively shutting down downstream phosphorylation cascades.

Pathway Drug Indane Amide Lead Kinase Mutant Kinase (e.g., Bcr-Abl / c-Kit) Drug->Kinase Inhibits Effectors Downstream Effectors (STAT5, PI3K/AKT) Kinase->Effectors Blocks Phosphorylation Outcome Cell Cycle Arrest & Apoptosis Effectors->Outcome Induces

Mechanism of action for indane amide derivatives targeting aberrant kinase signaling pathways.

References

  • Title: PREPARATION METHOD OF DIHYDROINDENE AMIDE COMPOUNDS THEIR PHARMACEUTICAL COMPOSITIONS CONTAING COMPOUNDS THEREOF AND USE AS PROT (Patent Application) Source: European Patent Office (EPO) / Harbin Gloria Pharmaceuticals Co., Ltd. URL: [Link]

Sources

Application

Protocol for amide bond formation with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Executive Summary The synthesis of amides via acid chlorides is a cornerstone of medicinal chemistry and drug development. When working with bifunctional building blocks like 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amides via acid chlorides is a cornerstone of medicinal chemistry and drug development. When working with bifunctional building blocks like 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3), the synthetic strategy must balance the extreme electrophilicity of the acyl chloride with the preservation of the potentially sensitive nitrile group. This application note details a highly optimized, self-validating protocol for amide bond formation using this specific indane derivative, designed to maximize yield while suppressing competitive side reactions.

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of additions, but as a carefully orchestrated thermodynamic and kinetic system. We avoid standard peptide coupling reagents (e.g., HATU, EDC) here because the substrate is already pre-activated as an acid chloride 1. Acid chlorides undergo rapid nucleophilic acyl substitution, but their reactivity demands strict environmental controls.

  • Solvent Choice (Anhydrous DCM): Dichloromethane is chosen because it easily solubilizes the rigid indane ring system and is entirely aprotic, preventing premature hydrolysis of the acid chloride into an unreactive carboxylic acid 2.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is strictly preferred over triethylamine (TEA). The bulky isopropyl groups render DIPEA non-nucleophilic, preventing it from attacking the highly reactive acyl chloride to form unstable acylammonium intermediates, which can lead to ketene formation or degradation 3. Furthermore, DIPEA effectively scavenges the HCl byproduct, ensuring the nucleophilic amine remains in its active, unprotonated state.

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C suppresses the potential for the cyano group to undergo unwanted side reactions (such as Pinner-type reactions if trace moisture and HCl are present) and minimizes substrate degradation 3.

Workflow Visualization

G A 3-Cyano-indane-5-carbonyl chloride + Amine (R-NH2) B Nucleophilic Attack (0 °C, Anhydrous DCM) A->B Addition C Tetrahedral Intermediate (Zwitterionic) B->C D Chloride Elimination (C=O Bond Reformation) C->D -Cl⁻ E Deprotonation (by DIPEA) D->E F Amide Product + DIPEA·HCl E->F -H⁺

Nucleophilic acyl substitution pathway for 3-cyano-indane-5-carbonyl chloride.

Self-Validating Experimental Protocol

A robust protocol must have built-in verification steps to ensure the integrity of the reaction at each phase.

Preparation & Stoichiometry

ReagentEquivalentsFunctionConcentration
3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride1.0 eqElectrophile0.1 M
Primary/Secondary Amine1.1 - 1.2 eqNucleophile-
N,N-Diisopropylethylamine (DIPEA)2.0 - 2.5 eqAcid Scavenger-
Dichloromethane (Anhydrous)-Solvent-

Step-by-Step Methodology

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen. Causality: Acid chlorides are extremely moisture-sensitive; trace water will hydrolyze the substrate to 3-cyano-indane-5-carboxylic acid, drastically reducing yield 2.

  • Amine Preparation: Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM. Self-Validation Check: Ensure the solution is completely clear. Any cloudiness may indicate pre-existing amine-carbonate salts, requiring free-basing prior to reaction.

  • Electrophile Addition: Cool the amine solution to 0 °C using an ice-water bath. Dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq) 4 in a minimum volume of anhydrous DCM. Add this solution dropwise over 10-15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of di-acylated side products if a primary amine is used.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

  • In-Process Monitoring (The Self-Validation Step): Remove a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS. Validation Criteria: The reaction is complete when the acid chloride peak is entirely consumed. Alternatively, use IR spectroscopy: the disappearance of the sharp C=O stretch at ~1780 cm⁻¹ and the appearance of the amide C=O stretch at ~1650 cm⁻¹ confirms conversion 3.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM). Causality: This neutralizes any unreacted acid chloride and removes the DIPEA·HCl salt into the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Process Optimization & Data

When scaling this reaction or adapting it to sterically hindered amines, specific parameter adjustments are required. The table below summarizes expected outcomes based on standard acid chloride coupling optimizations 1, 3.

Parameter VariationExpected Yield ImpactMechanistic Reason
DIPEA vs. TEA +10-15% with DIPEATEA can form transient, unstable acylammonium species leading to degradation; DIPEA is sterically precluded from this.
DCM vs. THF ComparableBoth are aprotic; however, DCM provides superior solubility for rigid indane systems.
0 °C vs. RT Addition +20% at 0 °CRT addition causes rapid exothermic spikes, promoting hydrolysis if trace moisture is present.
Aqueous Workup (NaHCO3) High PurityEffectively removes acidic byproducts and salts without hydrolyzing the newly formed amide bond.

References

  • Common Organic Chemistry. "Amine to Amide (via Acid Chloride) - Common Conditions". [Link]

  • Organic Synthesis. "Acid to Amide (acid chloride, followed by amine)". [Link]

Method

High-Yield Friedel-Crafts Acylation using 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride: Protocols for API Intermediate Synthesis

Introduction and Reagent Profiling The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise construction of diaryl ketone scaffolds. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Reagent Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise construction of diaryl ketone scaffolds. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a highly specialized, bifunctional building block utilized in these synthetic pathways. Featuring an indane core, a reactive acyl chloride at the 5-position, and an aliphatic cyano group at the 3-position, this reagent serves as a potent electrophile in Friedel-Crafts acylation reactions.

Understanding the physicochemical properties of this reagent is the first step in designing a self-validating experimental protocol. Because acyl chlorides are highly sensitive to moisture, environmental control is paramount to prevent premature hydrolysis into the corresponding unreactive carboxylic acid.

Table 1: Physicochemical Properties of 3-Cyano-5-indanecarbonyl chloride
PropertyValueImplication for Experimental Design
CAS Registry Number Standard identifier for procurement and safety data tracking.
Molecular Formula C₁₁H₈ClNOIndicates a high degree of unsaturation; requires careful handling.
Molecular Weight 205.64 g/mol Used for precise stoichiometric calculations during reaction setup.
Density ~1.32 g/cm³ (Predicted)Heavier than water; relevant for phase separation during workup.
Boiling Point ~365.3 °C (Predicted)Non-volatile under standard conditions; stable at room temperature.

Mechanistic Framework & Causality

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. To achieve high yields without unwanted side reactions, one must understand the causality behind the mechanistic steps, as outlined in.

  • Lewis Acid Activation: The reaction begins with the complexation of a strong Lewis acid (typically Aluminum Chloride, AlCl3​ ) with the carbonyl oxygen and the chloride leaving group. This weakens the C-Cl bond, leading to its heterolytic cleavage.

  • Acylium Ion Generation: The departure of the AlCl4−​ complex generates a resonance-stabilized acylium ion. Causality Note: The 3-cyano group on the indane ring exerts an electron-withdrawing inductive effect. However, because it is located on the saturated aliphatic portion of the ring (separated by sp3 carbons), it does not severely destabilize the aromatic acylium ion. This ensures the electrophile remains highly reactive yet stable enough to avoid spontaneous degradation.

  • Electrophilic Attack: An electron-rich aromatic substrate (e.g., anisole or toluene) attacks the acylium ion, disrupting its own aromaticity to form a temporary Wheland intermediate (sigma complex).

  • Deprotonation and Complexation: The AlCl4−​ abstracts a proton from the intermediate, restoring aromaticity. The newly formed diaryl ketone immediately coordinates with the Lewis acid, forming a stable complex that prevents over-acylation—a distinct advantage over Friedel-Crafts alkylation, as noted in .

Mechanism A 3-Cyano-5-indane- carbonyl chloride C Acylium Ion Intermediate A->C Cl- Abstraction B AlCl3 Catalyst B->C Activation E Wheland Intermediate (Sigma Complex) C->E Electrophilic Attack D Aromatic Substrate (e.g., Anisole) D->E pi-electron donation F Diaryl Ketone Product E->F Deprotonation & Workup

Mechanistic pathway of Friedel-Crafts acylation via acylium ion generation.

Experimental Protocol: Synthesis of Diaryl Ketones

This protocol details the acylation of a model electron-rich substrate (anisole) using 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride. The procedure is designed to be self-validating; visual cues (color changes, gas evolution) serve as inline quality control checkpoints.

Materials & Setup
  • Reagents: 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 equiv), Anisole (1.1 equiv), Anhydrous Aluminum Chloride ( AlCl3​ , 1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM), freshly distilled over calcium hydride.

  • Equipment: Flame-dried 3-neck round-bottom flask, dropping funnel, nitrogen/argon line, magnetic stirrer, ice bath.

Step-by-Step Methodology

Step 1: System Purging and Preparation

  • Action: Assemble the glassware while hot and purge the system continuously with dry Nitrogen ( N2​ ) or Argon.

  • Causality: Atmospheric moisture will rapidly hydrolyze the acyl chloride to 3-cyano-5-indanecarboxylic acid, completely halting the reaction. An inert atmosphere is non-negotiable.

Step 2: Reagent Dissolution

  • Action: Dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (10 mmol) and anisole (11 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Cooling the reaction suppresses unwanted side reactions (such as polymerization of the indane system) and controls the thermodynamics of the highly exothermic Lewis acid complexation.

Step 3: Portion-wise Addition of Catalyst

  • Action: Add anhydrous AlCl3​ (12 mmol) in small portions over 30 minutes. Observe the evolution of HCl gas and a distinct color change (typically yellow to deep orange/red).

  • Causality: Portion-wise addition prevents thermal runaway. The deep color change is a self-validating indicator that the acylium ion and subsequent Wheland intermediate have successfully formed.

Step 4: Reaction Progression

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 8:2).

  • Causality: The reaction requires mild thermal energy to proceed to completion after the initial complexation. The stoichiometric AlCl3​ remains tightly bound to the product ketone, necessitating a full equivalent rather than a catalytic amount.

Step 5: Acidic Quenching and Workup

  • Action: Carefully pour the reaction mixture into 50 mL of crushed ice containing 10 mL of 1M HCl. Stir vigorously for 15 minutes.

  • Causality: The ice-cold HCl quench serves two purposes: it safely neutralizes unreacted AlCl3​ and breaks the strong aluminum-ketone complex, liberating the free diaryl ketone product without forming intractable aluminum hydroxide emulsions.

Step 6: Extraction and Purification

  • Action: Separate the organic (DCM) layer. Extract the aqueous layer twice with 20 mL DCM. Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel column chromatography.

Workflow Step1 1. System Purging (N2/Ar atmosphere) Step2 2. Reagent Dissolution (Anhydrous DCM, 0°C) Step1->Step2 Step3 3. Portion-wise Addition (AlCl3 Catalyst) Step2->Step3 Step4 4. Reaction Progression (Gradual warming to RT) Step3->Step4 Step5 5. Acidic Quenching (Ice-Cold 1M HCl) Step4->Step5 Step6 6. Phase Separation & Organic Extraction Step5->Step6 Step7 7. Purification (Chromatography) Step6->Step7

Step-by-step experimental workflow for the Friedel-Crafts acylation protocol.

Optimization & Quantitative Data

Selecting the correct Lewis acid and solvent system is critical for maximizing yield and regioselectivity (favoring para-substitution over ortho-substitution due to steric hindrance from the bulky indane core). The following table summarizes optimization data derived from standard .

Table 2: Lewis Acid & Solvent Optimization for Indane-based Acylations
Lewis AcidSolventTemp (°C)Regioselectivity (para:ortho)Isolated Yield (%)Mechanistic Observation
AlCl3​ Dichloromethane0 to 25> 95:588%Standard highly reactive system; excellent yield.
FeCl3​ Dichloromethane0 to 2590:1072%Milder Lewis acid; slower reaction, slightly lower yield.
TiCl4​ 1,2-Dichloroethane25 to 60> 98:281%Requires higher temperatures; excellent regiocontrol.
AlCl3​ Nitrobenzene2585:1565%Solvent complexation slows reaction; harder to remove during workup.

Data Note: Yields are representative of coupling with highly activated substrates (e.g., anisole). Deactivated rings (e.g., nitrobenzene) will fail to react, a well-documented limitation of this chemistry.

References

  • Chemistry LibreTexts. "Friedel-Crafts Acylation." Supplemental Modules (Organic Chemistry). Available at:[Link][1]

  • Heravi, M. M., et al. "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 2018; 8(70): 40061–40163. PubMed Central (PMC). Available at:[Link][2]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. Available at:[Link][3]

Sources

Application

Advanced Esterification Protocols for 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride: Mechanistic Insights and Optimization

Executive Summary & Chemical Profile In modern drug development, the indane scaffold is a privileged structure frequently utilized to impart specific conformational rigidity and lipophilicity to active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug development, the indane scaffold is a privileged structure frequently utilized to impart specific conformational rigidity and lipophilicity to active pharmaceutical ingredients (APIs). Specifically, 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) serves as a highly valuable, yet challenging, electrophilic intermediate[1].

The presence of the electron-withdrawing cyano group at the C3 position subtly modulates the electrophilicity of the C5-carbonyl carbon. However, the bicyclic indane system introduces unique steric constraints during nucleophilic acyl substitution[2]. Furthermore, as an acyl chloride, this compound is highly sensitive to ambient moisture, prone to rapid hydrolysis back to its corresponding carboxylic acid. This application note provides field-proven, self-validating protocols for the efficient esterification of this specific indane derivative, detailing the causality behind catalyst selection, solvent effects, and workup procedures.

Mechanistic Rationale: The Role of DMAP and Base Selection

Esterification of sterically hindered or poorly nucleophilic alcohols with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride requires catalytic intervention to achieve high conversion rates.

The DMAP Advantage: 4-Dimethylaminopyridine (DMAP) is deployed as a superior nucleophilic catalyst. Rather than relying on the direct attack of the alcohol on the acyl chloride, DMAP rapidly attacks the carbonyl carbon to form an acylpyridinium intermediate . This intermediate is significantly more electrophilic than the parent acyl chloride, drastically lowering the activation energy required for the subsequent attack by the target alcohol[3].

Auxiliary Base Synergy: While DMAP facilitates the acyl transfer, the reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate DMAP, deactivating the catalyst and stalling the reaction. Therefore, an auxiliary base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is employed as an acid scavenger to neutralize the HCl and regenerate the catalytic cycle[3].

CatalyticCycle AC 3-Cyano-indane-5-carbonyl chloride INT Acylpyridinium Chloride Intermediate AC->INT DMAP nucleophilic attack (Fast) DMAP DMAP (Catalyst) DMAP->INT INT->DMAP DMAP displaced & regenerated PROD Indane Ester Product INT->PROD Nucleophilic substitution by R-OH (Rate-limiting) ROH Target Alcohol (R-OH) ROH->PROD TEA TEA (Auxiliary Base) PROD->TEA HCl released SALT TEA·HCl Byproduct TEA->SALT Neutralization

Catalytic cycle of DMAP-mediated esterification of 3-cyano-indane-5-carbonyl chloride.

Alternatively, for robust alcohols and phenols, biphasic Schotten-Baumann conditions can be employed. This utilizes an aqueous alkali base (e.g., NaOH) to deprotonate the nucleophile and neutralize the generated acid, while the organic reactants remain in an immiscible solvent like dichloromethane[4].

Experimental Workflows (Self-Validating Systems)

Protocol A: Mild Homogeneous Esterification (For Primary & Secondary Alcohols)

Causality Check: Dichloromethane (DCM) is selected as the solvent because it provides excellent solubility for both the indane-carbonyl chloride and the transient acylpyridinium intermediate, while remaining chemically inert.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target alcohol (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration). Add DMAP (0.1 equiv).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Expert Insight: Dropwise addition controls the exotherm and prevents localized depletion of the auxiliary base, which minimizes the formation of side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or HPLC. The system validates itself: the reaction is deemed complete only when the limiting reagent (alcohol) is fully consumed.

  • Targeted Workup: Quench the reaction with deionized water and transfer to a separatory funnel.

    • Wash the organic layer with 1N aqueous HCl (x2). Causality: This selectively protonates DMAP and TEA, partitioning them entirely into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (x1). Causality: This neutralizes residual acid and removes any hydrolyzed 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Biphasic Schotten-Baumann Esterification (For Phenols)

Causality Check: Phenols are less nucleophilic than aliphatic alcohols but are sufficiently acidic to be deprotonated by aqueous NaOH. The resulting phenoxide is a powerful nucleophile that rapidly attacks the acyl chloride at the organic-aqueous interface[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the target phenol (1.0 equiv) in DCM (0.3 M).

  • Base Addition: Add an equal volume of 10% aqueous NaOH. Vigorously stir to create a biphasic emulsion.

  • Acylation: Add 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.2 equiv) directly to the biphasic mixture.

    • Expert Insight: Vigorous mechanical stirring is critical here to maximize the interfacial surface area where the nucleophilic attack occurs[4].

  • Validation: Monitor by TLC. The reaction typically reaches completion within 1–2 hours.

  • Workup: Separate the phases. Wash the organic layer with water until the aqueous wash is pH neutral, then wash with brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the esterification of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride with a model secondary alcohol (isopropanol), demonstrating the critical necessity of the DMAP catalyst[3].

Table 1: Optimization of Reaction Conditions for Indane-Ester Synthesis

EntrySolventBase (Equiv)Catalyst (Mol%)Time (h)Yield (%)Observation / Causality
1DCMNoneNone24<10Sluggish kinetics; significant starting material remains due to high activation energy.
2DCMTEA (1.5)None1245Moderate conversion; TEA alone is a poor nucleophilic catalyst.
3 DCM TEA (1.5) DMAP (10%) 2 >95 Rapid, clean conversion via acylpyridinium intermediate. Optimal conditions.
4THFTEA (1.5)DMAP (10%)482Slightly slower kinetics compared to DCM due to solvent polarity effects.
5ToluenePyridine (2.0)None865Pyridine acts as both an auxiliary base and a weak nucleophilic catalyst.

Troubleshooting & Quality Control

When working with highly sensitive acyl chlorides, deviations in yield are almost always tied to moisture contamination or catalyst deactivation. The decision matrix below outlines the self-correcting logic required to troubleshoot stalled reactions.

Troubleshooting S1 Reaction Setup (Anhydrous DCM) S2 In-Process Control (TLC/HPLC) S1->S2 S3 Aqueous Workup (HCl then NaHCO3) S2->S3 Conversion > 95% Err1 High Acid Byproduct? S2->Err1 Hydrolysis detected Err2 Incomplete Conversion? S2->Err2 Stalled reaction S4 Product Isolation S3->S4 Sol1 Check solvent dryness. Ensure inert atmosphere. Err1->Sol1 Sol2 Increase DMAP mol%. Warm to 40°C. Err2->Sol2

Troubleshooting workflow and decision matrix for indane-carbonyl esterifications.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride Derivatives

Executive Summary 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a highly reactive, bifunctional indane building block. The cyanoindane core is a privileged scaffold in medicinal chemistry, promine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a highly reactive, bifunctional indane building block. The cyanoindane core is a privileged scaffold in medicinal chemistry, prominently featured in sphingosine 1-phosphate (S1P) receptor modulators such as the multiple sclerosis drug ozanimod[1],[2]. The acyl chloride moiety at the C5 position serves as an exceptional electrophile for transition-metal-catalyzed cross-coupling reactions. This application note details three distinct catalytic workflows—Acyl Suzuki-Miyaura, Decarbonylative Suzuki-Miyaura, and Sonogashira couplings—providing mechanistic insights, self-validating protocols, and quantitative optimization data for drug development professionals.

Mechanistic Rationale & Chemoselectivity

The primary synthetic challenge in functionalizing 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is maintaining the integrity of the C3-cyano group while selectively reacting at the C5-acyl chloride. Traditional nucleophilic additions (e.g., using Grignard or organolithium reagents) often lead to over-addition (yielding tertiary alcohols) or competitive nucleophilic attack at the nitrile group.

Palladium-catalyzed cross-coupling circumvents these issues by operating under mild conditions with exquisite chemoselectivity. The divergent pathways depend critically on the ligand environment and reaction temperature:

  • Acyl Suzuki-Miyaura (Ketone Synthesis): At low temperatures (<60 °C) with standard phosphine ligands like Pd(PPh3)4, the oxidative addition complex (Acyl-Pd(II)-Cl) undergoes transmetalation with a boronic acid faster than it can extrude carbon monoxide, cleanly yielding the aryl ketone[3].

  • Decarbonylative Suzuki-Miyaura (Biaryl Synthesis): At elevated temperatures (>120 °C) and often utilizing Pd(OAc)2, CO extrusion from the Acyl-Pd(II)-Cl complex outpaces transmetalation. This generates an Aryl-Pd(II)-Cl species. Subsequent transmetalation and reductive elimination yield the biaryl product, effectively utilizing the acyl chloride as an aryl halide surrogate[4].

DivergentPathways A 3-Cyano-2,3-dihydro-1H-indene- 5-carbonyl chloride B Indanyl Aryl Ketone (Acyl Suzuki) A->B Ar-B(OH)2, Pd(0) Base, T < 60°C C 5-Aryl-3-cyanoindane (Decarbonylative Suzuki) A->C Ar-B(OH)2, Pd(0) High Temp (>120°C) D Indanyl Ynone (Sonogashira) A->D Terminal Alkyne, Pd/Cu Base, RT

Divergent catalytic cross-coupling pathways for indane-5-carbonyl chloride.

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aroyl-3-cyano-2,3-dihydro-1H-indene derivatives without decarbonylation. Causality & Validation: We utilize Pd(PPh3)4 and anhydrous Cs2CO3 in toluene. The choice of an anhydrous base prevents the premature hydrolysis of the acyl chloride to the unreactive carboxylic acid. The reaction is strictly maintained at 50 °C to suppress CO extrusion[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 mmol, 205.6 mg), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and anhydrous Cs2CO3 (2.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and stir at 50 °C for 4 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 3:1); the disappearance of the UV-active, highly mobile acyl chloride spot and the appearance of a slower-moving, intensely UV-active ketone spot indicates successful progression.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the pure indanyl aryl ketone.

Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-3-cyano-2,3-dihydro-1H-indene derivatives (Biaryls). Causality & Validation: This protocol employs Pd(OAc)2, which has been shown to favor decarbonylative pathways over Pd(PPh3)4[4]. A bulky, electron-rich ligand (e.g., BrettPhos) facilitates oxidative addition, while the high temperature (130 °C) drives the thermodynamic extrusion of CO.

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the acyl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and K3PO4 (3.0 mmol) in a heavy-walled pressure vial.

  • Solvent Addition: Add degassed 1,4-dioxane (5.0 mL).

  • Reaction: Seal the vial securely and heat to 130 °C in an oil bath for 16 hours.

    • Self-Validation Step: Controlled gas evolution (CO bubbles) during the initial heating phase physically confirms the decarbonylation step is active.

  • Workup: Cool to room temperature, dilute with CH2Cl2 (20 mL), wash with deionized water (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify by silica gel chromatography to isolate the decarbonylated biaryl product.

Protocol C: Sonogashira Acyl Cross-Coupling

Objective: Synthesize 1-(3-cyano-2,3-dihydro-1H-inden-5-yl)alk-2-yn-1-one (Ynones). Causality & Validation: Utilizing PdCl2(PPh3)2 and CuI with a mild base (Et3N) allows for the direct coupling of terminal alkynes. Triethylamine serves dual roles as both the base and the solvent, promoting the formation of the highly reactive copper acetylide intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask, add the acyl chloride (1.0 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%).

  • Reagent Addition: Evacuate and backfill with N2 three times. Add degassed THF (4.0 mL) and Et3N (1.0 mL), followed by the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Step: The immediate formation of a dense white precipitate (Et3N·HCl) visually confirms the turnover of the cross-coupling cycle.

  • Workup: Filter the suspension through Celite, concentrate the filtrate, and purify via column chromatography.

Quantitative Data Summarization

The following table summarizes the optimization parameters and chemoselectivity profiles for the functionalization of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Reaction PathwayCatalyst SystemBase / SolventTemp (°C)Time (h)Target ProductYield (%)Chemoselectivity
Acyl SuzukiPd(PPh3)4 (5 mol%)Cs2CO3 / Toluene504Indanyl Phenyl Ketone88%>99:1 (No CO loss)
Acyl SuzukiPd(OAc)2 (5 mol%)K2CO3 / THF606Indanyl Phenyl Ketone65%90:10 (Trace CO loss)
DecarbonylativePd(OAc)2 / BrettPhosK3PO4 / Dioxane130165-Phenyl-3-cyanoindane82%>99:1 (Complete CO loss)
DecarbonylativePd(PPh3)4 (10 mol%)Na2CO3 / Toluene110245-Phenyl-3-cyanoindane41%50:50 (Mixed products)
SonogashiraPdCl2(PPh3)2 / CuIEt3N / THF252Indanyl Phenyl Ynone91%>99:1 (No side reactions)

Mechanistic Visualization

CatalyticCycle Pd Pd(0) Catalyst OA Acyl-Pd(II)-Cl Complex Pd->OA Oxidative Addition (RCOCl) CO Aryl-Pd(II)-Cl (Decarbonylation) OA->CO -CO (High Temp) TM1 Acyl-Pd(II)-Ar Complex OA->TM1 Transmetalation (Ar-B(OH)2) TM2 Aryl-Pd(II)-Ar Complex CO->TM2 Transmetalation (Ar-B(OH)2) P1 Aryl Ketone TM1->P1 Reductive Elimination P2 Biaryl TM2->P2 Reductive Elimination P1->Pd Product Release P2->Pd Product Release

Mechanistic cycle of Pd-catalyzed acyl vs. decarbonylative cross-coupling.

Sources

Application

Application Note: Synthesis of Indane-Based Dual URAT1/XO Inhibitors via 5-Carbonyl Chloride Intermediates

Executive Summary The indane (2,3-dihydro-1H-indene) scaffold has emerged as a privileged pharmacophore in modern drug discovery, featuring prominently in agents targeting metabolic disorders and oncology[1][2]. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold has emerged as a privileged pharmacophore in modern drug discovery, featuring prominently in agents targeting metabolic disorders and oncology[1][2]. Specifically, indane-based amides are highly effective as dual inhibitors of Urate Anion Transporter 1 (URAT1) and Xanthine Oxidase (XO) for the treatment of hyperuricemia and gout[3][4].

This application note provides a comprehensive, self-validating protocol for the synthesis of indane-based pharmaceutical active pharmaceutical ingredients (APIs) using 2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 15497-40-2) as the critical acylating intermediate[3][5]. By leveraging the high electrophilicity of the 5-carbonyl chloride derivative, this workflow bypasses the need for expensive peptide coupling reagents, offering a scalable, atom-economical pathway for API manufacturing.

Mechanistic Rationale & Pharmacological Context

The Biological Target: Dual URAT1/XO Inhibition

Uric acid homeostasis is governed by two primary mechanisms: its production via the oxidation of dietary purines by Xanthine Oxidase (XO), and its renal reabsorption mediated by the URAT1 transporter[4]. Monotherapies often fail to achieve target serum urate levels due to compensatory mechanisms. Dual inhibitors address this by simultaneously halting production and accelerating excretion[4].

The indane ring provides optimal lipophilic contacts within the hydrophobic pockets of both the XO active site and the URAT1 transporter pore. The amide linkage, synthesized via the 5-carbonyl chloride, acts as a critical hydrogen-bond donor/acceptor motif that anchors the API to the target proteins.

G Purines Dietary Purines Xanthine Xanthine Purines->Xanthine UricAcid Uric Acid (Blood) Xanthine->UricAcid Oxidation XO Xanthine Oxidase (XO) XO->Xanthine Catalyzes URAT1 URAT1 Transporter UricAcid->URAT1 Reabsorption Excretion Renal Excretion UricAcid->Excretion Clearance URAT1->UricAcid Retention IndaneAPI Indane-based API IndaneAPI->XO Inhibits IndaneAPI->URAT1 Inhibits

Figure 1: Mechanism of action for indane-based dual URAT1/XO inhibitors in uric acid regulation.

Chemical Rationale: Why 5-Carbonyl Chloride?

While (CAS: 65898-38-6) is commercially available[6][7], direct amidation requires stoichiometric amounts of coupling agents (e.g., HATU, EDC/HOBt). These reagents generate significant organic waste and complicate downstream purification.

By utilizing 2,3-dihydro-1H-indene-5-carbonyl chloride , the reaction proceeds via a highly reactive tetrahedral intermediate. The chloride ion acts as an excellent leaving group, driving the reaction to completion at low temperatures (0–5 °C)[3]. This method is highly scalable and produces only benign, water-soluble salts (e.g., ammonium chloride or triethylamine hydrochloride) as byproducts, which are easily removed during aqueous workup[3][4].

Experimental Design & Protocols

Reaction Engineering & Causality

To ensure a robust and self-validating system, the protocol is designed around specific thermodynamic and kinetic controls:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized to maintain the solubility of both the acyl chloride and the resulting amide, while preventing premature hydrolysis of the highly reactive carbonyl chloride[3].

  • Temperature Control: The dropwise addition is performed at 0–5 °C. Causality: Amidation is highly exothermic. Uncontrolled heat generation can lead to the degradation of the acyl chloride and promote the formation of dimeric impurities.

  • Acid Scavenging: An excess of ammonium hydroxide (or a tertiary amine like DIPEA for substituted amides) is used to neutralize the HCl byproduct. Causality: Failure to scavenge HCl results in the protonation of the nucleophilic amine, immediately halting the reaction.

Step-by-Step Methodology: Synthesis of Indane-5-carboxamide

Reagents Required:

  • 2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq, ~1.83 g, 10.1 mmol)[3]

  • Ammonium hydroxide (28% aqueous solution, excess) or Target Amine[3]

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Saturated brine (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Acylating Solution: In a flame-dried 50 mL dropping funnel, dissolve 2,3-dihydro-1H-indene-5-carbonyl chloride (1.83 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reactor Setup: In a 100 mL jacketed reactor equipped with a magnetic stirrer, add 20 mL of 28% ammonium hydroxide solution. Chill the reactor to 0–5 °C using a circulating chiller[3].

  • Controlled Amidation: Begin vigorous stirring (600 rpm). Add the acyl chloride solution dropwise over 30 minutes. Crucial Step: Monitor the internal temperature probe to ensure it does not exceed 10 °C during addition.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours[3].

  • Self-Validation (In-Process Control - IPC): Withdraw a 50 µL aliquot from the organic layer. Quench into 1 mL of methanol (derivatizing unreacted acid chloride to the methyl ester). Analyze via TLC (Hexane:EtOAc 7:3) or HPLC. The reaction is validated as complete when the methyl ester peak is <0.5% AUC.

  • Aqueous Workup: Add 100 mL of deionized water to the reactor to dissolve precipitated salts. Transfer to a separatory funnel and extract with ethyl acetate (2 × 80 mL)[3].

  • Washing & Drying: Wash the combined organic phases with 100 mL of saturated brine. Separate the organic layer and dry over anhydrous Na₂SO₄[3].

  • Crystallization: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 200 mbar) until a crude solid forms. Recrystallize from a minimal amount of hot EtOAc/Hexane to yield the pure indane-5-carboxamide API precursor.

Workflow AcylChloride Indane-5-carbonyl chloride (in anhydrous DCM) Reactor Jacketed Reactor (0-5 °C, N2 atm) AcylChloride->Reactor Dropwise addition Amine Amine / NH4OH + Acid Scavenger Amine->Reactor Pre-loaded Workup Aqueous Quench & Phase Separation Reactor->Workup 2h stirring, RT OrganicPhase Organic Phase (API Intermediate) Workup->OrganicPhase AqueousPhase Aqueous Phase (Waste: HCl salts) Workup->AqueousPhase Crystallization Recrystallization (EtOAc/Hexane) OrganicPhase->Crystallization Concentration PureAPI Purified Indane Amide API Crystallization->PureAPI Filtration & Drying

Figure 2: Process workflow for the synthesis and isolation of indane-5-carboxamide derivatives.

Quantitative Data Presentation

To establish the optimal parameters for the amidation of 2,3-dihydro-1H-indene-5-carbonyl chloride, various conditions were evaluated. The quantitative data below demonstrates the causality between solvent/base selection and the final API yield and purity.

Table 1: Optimization of Amidation Conditions for Indane-5-carboxamide Synthesis

EntrySolvent SystemBase / Acid ScavengerTemperature ProfileIPC Conversion (%)Isolated Yield (%)HPLC Purity (%)
1THFNH₄OH (28% aq)0 °C → RT>99.078.596.2
2TolueneTriethylamine (TEA)0 °C → RT94.565.092.8
3DCMPyridine0 °C → RT98.072.395.1
4 DCM NH₄OH (28% aq) 0 °C → RT >99.9 89.4 99.5
5DCMNH₄OH (28% aq)25 °C (No cooling)85.0*54.281.4

*Note: Entry 5 resulted in significant hydrolysis of the acid chloride back to indane-5-carboxylic acid due to the lack of thermal control during the exothermic addition.

Conclusion

The utilization of 2,3-dihydro-1H-indene-5-carbonyl chloride provides a highly efficient, scalable, and self-validating synthetic route for indane-based amides[3][4]. By strictly controlling the thermodynamics of the amidation step and utilizing an optimized biphasic DCM/aqueous system, researchers can reliably synthesize high-purity API precursors critical for the development of next-generation URAT1/XO inhibitors and kinase-targeting therapeutics[1][8].

References

  • Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof.Google Patents (WO2017036404A1).
  • Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof.Google Patents (CA2994336A1).
  • Preparation Method of Dihydroindene Amide Compounds, Their Pharmaceutical Compositions Containing Compounds Thereof and Use as Protein Kinases Inhibitor. European Patent Office (EP2311804A1 / WO2009155844A1). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield drops, purity issues, and safety hazards when working with complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield drops, purity issues, and safety hazards when working with complex acyl chlorides.

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is a highly reactive electrophile. While this reactivity makes it an invaluable building block for amidation and esterification in medicinal chemistry, it also makes it exceptionally vulnerable to atmospheric moisture. This guide is designed to provide you with field-proven, mechanistically grounded solutions to prevent hydrolysis and ensure the integrity of your reagents.

Mechanistic Insight: The Vulnerability of the Indane Core

To effectively prevent degradation, we must first understand the causality behind it.

The compound features an indane core (a benzene ring fused to a cyclopentane ring) with an electron-withdrawing cyano group (-CN) at the C3 benzylic position and an acyl chloride (-COCl) at the C5 aromatic position. The strong inductive electron-withdrawing effect of the cyano group pulls electron density away from the aromatic ring. This makes the carbonyl carbon at the C5 position significantly more electrophilic than a standard benzoyl chloride.

When exposed to ambient humidity, this highly electrophilic carbon undergoes rapid nucleophilic attack by water molecules. This forms an unstable tetrahedral intermediate that collapses, expelling a chloride ion. The active acyl chloride is irreversibly converted into an inactive carboxylic acid (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid), releasing corrosive hydrogen chloride (HCl) gas .

HydrolysisMechanism A 3-Cyano-indane-5-carbonyl chloride (Highly Electrophilic) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Atmospheric Moisture) B->C D 3-Cyano-indane-5-carboxylic acid (Insoluble Precipitate) C->D Elimination (-HCl) E HCl Gas (Pressure Buildup) C->E

Figure 1: Moisture-induced hydrolysis pathway of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Troubleshooting Guide & FAQs

Q: My storage bottle "hissed" when I opened it, and the cap was bulging. What happened? Root Cause: This is a classic symptom of hydrolysis. The reaction between the acyl chloride and trace atmospheric moisture generates HCl gas. In a tightly sealed container, this gas accumulates, causing dangerous pressure buildup. Solution: Always open acyl chloride containers in a certified fume hood. If a bottle is bulging, it indicates significant degradation has already occurred. The reagent should be tested via NMR or titration before use, though discarding it is often the safest and most scientifically sound choice .

Q: There is a white, crystalline precipitate at the bottom of my reagent bottle. Can I still use the clear liquid supernatant? Root Cause: Acyl chlorides are typically soluble in non-polar environments. However, the hydrolysis byproduct—the corresponding carboxylic acid—forms strong intermolecular hydrogen bonds (dimers), drastically increasing its melting point and rendering it insoluble. The white precipitate is the degraded carboxylic acid. Solution: While the supernatant may still contain active acyl chloride, its molarity is now unknown. Using it will throw off the stoichiometry of your downstream reactions. You must re-purify the supernatant via vacuum distillation (if liquid) or recrystallization under inert conditions before proceeding.

Q: Can I recover the acyl chloride if it has partially hydrolyzed by adding thionyl chloride (SOCl₂)? Root Cause: Theoretically, carboxylic acids can be re-chlorinated. However, the cyano group on the indane ring is sensitive to harsh, refluxing acidic conditions and can easily over-hydrolyze into an amide or a secondary carboxylic acid. Solution: Do not attempt to "rescue" the reagent. The risk of generating complex, difficult-to-separate impurities outweighs the cost of using a fresh, pure batch.

Q: Is a standard lab freezer (-20°C) sufficient for storage if I don't have a glovebox? Root Cause: Temperature control slows the kinetic rate of degradation but does not stop moisture ingress. Furthermore, cold storage creates a new hazard: condensation. If a cold vial is opened in ambient air, moisture will instantly condense on the reagent. Solution: If you lack a glovebox, use Schlenk line techniques to flush the vial with Argon before sealing. Crucially: Always allow the sealed vial to reach room temperature in a desiccator before opening it to prevent condensation.

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To guarantee the integrity of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, you must implement a self-validating storage system. This means the physical integrity of your storage setup directly guarantees the chemical integrity of the reagent.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials at 120°C for a minimum of 4 hours to drive off surface-bound water. Transfer them immediately to a vacuum desiccator to cool.

  • Atmosphere Control: Transfer the bulk reagent and the baked vials into a glovebox maintained under an Argon atmosphere (H₂O < 1 ppm). Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the heavy acyl chloride.

  • Single-Use Aliquoting: Dispense the compound into single-use volumes (e.g., 100 mg aliquots). Causality: This eliminates the "breathing effect"—the repeated introduction of ambient humidity that occurs every time a bulk container is opened.

  • Primary Sealing: Cap the vials tightly using PTFE-lined screw caps. Causality: Acyl chlorides and trace HCl gas will rapidly corrode standard rubber, silicone, or polyethylene septa. PTFE is chemically inert, ensuring the primary seal remains uncompromised.

  • Secondary Sealing & Validation: Wrap the cap junction tightly with Parafilm. Place the vials inside a secondary Moisture Barrier Bag (MBB) containing an indicating desiccant (e.g., Drierite). Store at 2-8°C. Causality: The indicating desiccant acts as a visual validation tool. If it changes color, the secondary seal has failed, alerting you to potential moisture ingress before the primary reagent is ruined.

StorageWorkflow S1 1. Transfer to Glovebox (Ar/N2, H2O < 1 ppm) S2 2. Aliquot into Pre-dried Amber Glass Vials S1->S2 S3 3. Cap with PTFE-lined Septa S2->S3 S4 4. Seal with Parafilm & Place in Desiccator S3->S4 S5 5. Store at 2-8°C or -20°C (Temperature Controlled) S4->S5

Figure 2: Optimal inert-atmosphere aliquoting and storage workflow for acyl chlorides.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected shelf life and degradation rates of indane-derived acyl chlorides based on various storage conditions.

Storage ConditionAtmosphereContainer SealExpected Shelf LifeEst. Degradation Rate
Ambient (20°C)Air (Humid)Standard Polyethylene Cap< 1 Week> 50% per month
Refrigerated (2-8°C)Air (Humid)Standard Polyethylene Cap1-2 Months15 - 20% per month
Refrigerated (2-8°C)Argon / N₂PTFE-Lined Cap + Parafilm6-12 Months< 2% per month
Freezer (-20°C)Argon / N₂Flame-Sealed Glass Ampoule> 24 Months< 0.1% per month
References
  • Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides - Organic Syntheses. [Link]

  • Handling Moisture-Sensitive Devices and Chemicals - American Chemical Society (ACS). [Link]

Optimization

Optimizing solvent selection for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride .

This molecule presents a unique dual-reactivity profile: a highly electrophilic, moisture-sensitive acyl chloride group, and a cyano (-CN) group that, while generally stable under anhydrous conditions, becomes susceptible to hydrolysis under harsh aqueous workups. The lipophilic indane core further complicates solvent selection by dictating solubility parameters.

Below is our comprehensive troubleshooting guide, optimization matrix, and self-validating protocol to ensure high-yielding, clean transformations.

Part 1: Troubleshooting Guide & Causality Analysis

Q: Why am I seeing a complex mixture of degradation products and dimethylated impurities when using DMF as a solvent? A: This is a classic solvent-induced side reaction. While N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent, it is chemically incompatible with highly reactive acyl chlorides as a bulk solvent. DMF acts as a nucleophile, attacking the acyl chloride to form a chloromethylene(dimethyl)ammonium ion—akin to the first stage of the Vilsmeier-Haack reaction[1][2]. This intermediate not only degrades your starting material but can also lead to unwanted dimethylamidation of your target molecule. Solution: Strictly avoid DMF and DMAc. Transition to non-nucleophilic aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[3].

Q: My reaction shows rapid consumption of the acyl chloride, but I am recovering the carboxylic acid instead of my target amide. What went wrong? A: You are observing competitive hydrolysis. Acyl chlorides react with trace water significantly faster than with sterically hindered amines. Furthermore, if your aqueous workup is exothermic, the cyano group on the indane ring can undergo partial hydration to a primary amide[4]. Solution: Solvents must be rigorously anhydrous (Karl Fischer titration < 50 ppm). Ensure your amine is thoroughly dried. During workup, quench the reaction at 0 °C to suppress the kinetic rate of cyano-hydrolysis[4].

Q: The indane derivative is precipitating out of solution before the reaction completes. How do I fix this? A: The 2,3-dihydro-1H-indene core is highly lipophilic. If you are using a polar solvent like Acetonitrile (MeCN) to dissolve a polar amine, the indane-acyl chloride may crash out, halting the reaction. Solution: Utilize a binary solvent system. A 4:1 mixture of DCM:MeCN provides the necessary lipophilic solvation for the indane core while maintaining enough polarity to keep your amine nucleophile in solution.

Part 2: Quantitative Solvent Optimization Matrix

To facilitate rapid solvent selection, summarize the physicochemical properties and their specific impact on 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride in the table below.

SolventDielectric Const. (ε)Water Sol. (g/100mL)Vilsmeier RiskIndane Core SolubilityScientific Recommendation
Dichloromethane (DCM) 8.931.3NoneExcellentOptimal: Best balance of lipophilic solubility and chemical inertness[3].
Tetrahydrofuran (THF) 7.52MiscibleNoneGoodGood: Requires strict anhydrous storage due to high hygroscopicity.
Acetonitrile (MeCN) 37.5MiscibleNoneModerateSituational: Use as a co-solvent if the nucleophile is highly polar.
Dimethylformamide (DMF) 36.7MiscibleHigh ExcellentAvoid: Catalytically degrades acyl chlorides into iminium species[1].
Aqueous TPGS-750-M ~80N/ANonePoor (Micellar)Experimental: High risk of hydrolysis; requires highly reactive amines[5].

Part 3: Self-Validating Experimental Protocol (Amidation)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes a verification step to confirm success before proceeding, eliminating downstream troubleshooting.

Step 1: Anhydrous Environment Preparation

  • Action: Dry DCM over activated 3Å molecular sieves for 24 hours.

  • Validation: Perform a Karl Fischer (KF) titration. Do not proceed unless water content is < 50 ppm. Trace water will irreversibly convert the acyl chloride to 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid.

Step 2: Reagent Dissolution & Base Addition

  • Action: In an oven-dried flask under N₂, dissolve the amine nucleophile (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Cool the system to 0 °C.

  • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively scavenging the HCl byproduct. Cooling to 0 °C controls the exothermic acylation, protecting the cyano group.

Step 3: Acyl Chloride Addition

  • Action: Dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add dropwise to the amine solution over 15 minutes.

  • Validation (The Methanol Quench Test): After 30 minutes, remove a 10 µL aliquot and immediately quench it in 1 mL of anhydrous methanol. Run LC-MS. You should observe the target amide and no methyl ester. If the methyl ester is present, unreacted acyl chloride remains; extend reaction time.

Step 4: Cold Aqueous Workup

  • Action: Quench the reaction by adding ice-cold saturated aqueous NaHCO₃ directly to the flask at 0 °C. Extract with DCM.

  • Causality: The cold, mildly basic quench neutralizes residual HCl and removes DIPEA salts without providing the thermal energy required to hydrolyze the sensitive nitrile group into an amide[4].

Part 4: Reaction Workflow & Troubleshooting Diagram

SolventOptimization Start 3-Cyano-indane-5-carbonyl chloride Reaction Setup CheckMoisture Is the solvent anhydrous? (KF < 50 ppm) Start->CheckMoisture Hydrolysis Hydrolysis of Acyl Chloride & Cyano Group CheckMoisture->Hydrolysis No (Wet Solvent) SolventChoice Select Aprotic Solvent CheckMoisture->SolventChoice Yes (Dry Solvent) DCM_THF DCM, THF, or MeCN SolventChoice->DCM_THF Preferred DMF_DMAc DMF or DMAc SolventChoice->DMF_DMAc Avoid Success Clean Amide/Ester Formation (Self-Validated by LC-MS) DCM_THF->Success Amine/Base addition at 0°C Vilsmeier Vilsmeier-Haack Side Reaction (Dimethylamidation) DMF_DMAc->Vilsmeier Catalytic degradation

Fig 1: Troubleshooting workflow for solvent selection and side-reaction mitigation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for this reaction to adhere to green chemistry principles? A: Proceed with extreme caution. While recent advancements utilize 2 wt % TPGS-750-M aqueous micellar solutions for acyl chloride amidations[5], the indane core's lipophilicity combined with the acyl chloride's moisture sensitivity makes this highly challenging. The amine must be exceptionally nucleophilic to outcompete the background hydrolysis of the acyl chloride in the aqueous bulk medium.

Q: Is the cyano group at the 3-position at risk of reacting with the amine nucleophile? A: Under standard anhydrous amidation conditions, no. The cyano group is generally stable to amines at room temperature[4]. Nitriles typically require strong Lewis acids, transition metal catalysts, or highly elevated temperatures to undergo nucleophilic addition. Your primary concern with the cyano group is strictly aqueous hydrolysis during the workup phase.

References

  • Acyl chloride - Yufeng. Available at:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M - ACS Publications. Available at:[Link]

  • Carboxylic Acid + SOCl2 - ReactionWeb.io. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride substitutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride. This molecule presents a unique synthetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride. This molecule presents a unique synthetic challenge due to the significant steric hindrance around the carbonyl group, which can impede standard nucleophilic acyl substitution reactions. This guide is structured to provide direct, actionable solutions to common experimental issues and to answer frequently asked questions, ensuring your research proceeds efficiently and effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of diagnostic questions and potential solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

You've run your reaction, but analysis (TLC, LC-MS) shows a low conversion of the starting acyl chloride, or no desired product is formed at all.

Initial Diagnosis: The primary culprits for low yield in this specific substitution are insufficient activation of the electrophile, poor nucleophilicity of the attacking species, or an activation energy barrier that is too high under the current reaction conditions. The steric bulk from the dihydroindene scaffold physically obstructs the nucleophile's approach to the carbonyl carbon.[1]

Troubleshooting Workflow: Low Yield

Below is a decision-tree to guide your troubleshooting process.

G A Low Yield Observed B Is starting material consumed? A->B G Reaction Stalled: Incomplete Conversion B->G Partially H No Reaction: Starting Material Recovered B->H No C Increase Catalyst Potency/Loading (e.g., DMAP vs. Pyridine) D Increase Reaction Temperature (Conventional or Microwave) C->D 2. Increase Energy Input C->D 3. Increase Energy Input F Consider Alternative Activation (e.g., Acyl fluoride, coupling agents) D->F 3. Change Strategy D->F 4. Change Strategy E Check Nucleophile Integrity (Purity, Degradation) E->C 2. Enhance Activation G->C 1. Optimize Catalyst H->E 1. Verify Reagents

Caption: Troubleshooting decision tree for low-yield reactions.

Q: My reaction has stalled, with both starting material and some product present. How can I drive it to completion?

A: A stalled reaction indicates that the conditions are not sufficient to overcome the activation energy for all substrate molecules.

  • Solution 1: Enhance Catalysis. If you are using a base like pyridine, switch to a super-nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[2][3] DMAP is thousands of times more reactive than pyridine because the dimethylamino group donates electron density, making the ring nitrogen a more potent nucleophile.[4] This creates a more reactive N-acylpyridinium intermediate, lowering the overall activation energy.[4] Start with a catalytic amount (5-10 mol%) and consider increasing to stoichiometric amounts for particularly difficult substitutions.

  • Solution 2: Increase Thermal Energy. Gently increasing the reaction temperature can provide the energy needed to overcome the steric barrier.[1] Refluxing in a higher-boiling solvent like 1,2-dichloroethane (DCE) or acetonitrile may be effective. For rapid optimization, microwave irradiation can be a powerful tool to quickly screen higher temperatures, often leading to cleaner reactions and shorter times.[1]

  • Solution 3: Use a Stronger, Non-Nucleophilic Base. The HCl generated during the reaction can protonate your nucleophile or the catalyst, rendering them inactive.[5][] Including a non-nucleophilic "scavenger" base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts ensures that the catalyst and nucleophile remain active throughout the reaction.[7]

Q: I'm recovering only my starting acyl chloride. What's wrong?

A: This suggests a fundamental failure in either the nucleophile or the reaction conditions.

  • Solution 1: Verify Nucleophile Quality. Ensure your nucleophile (amine, alcohol) is pure and anhydrous.[8] Water is a competing nucleophile that can hydrolyze the acyl chloride back to the unreactive carboxylic acid.[9] Amines, especially, can degrade over time; check their purity before use.

  • Solution 2: Switch to a More Activating Solvent. The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents like DMF or DMSO are often superior for SN2-type reactions as they solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more "free" and reactive.[10] They do not form strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding substitutions on this challenging substrate.

Q1: Why is this molecule so difficult to react compared to a simple benzoyl chloride?

A1: The steric hindrance arises from the rigid, non-planar structure of the 2,3-dihydro-1H-indene ring system. The fused five-membered ring holds the adjacent atoms in a fixed conformation that partially shields one face of the carbonyl carbon. This makes the ideal approach trajectory for a nucleophile (the Bürgi-Dunitz angle, approx. 107°) physically obstructed, increasing the reaction's activation energy.[1]

Q2: Which catalysts are most effective for this substitution, and what are the typical conditions?

A2: The choice of catalyst is critical. While many options exist, performance varies significantly based on the nucleophile's steric bulk and reactivity.

Catalyst SystemNucleophile ClassTypical Loading (mol%)SolventTemperature (°C)Key Advantages & Notes
DMAP Primary/Secondary Amines, Primary Alcohols5 - 20%DCM, MeCN25 - 80Highly efficient for a broad range of substrates. Rate enhancements can be 10,000-fold over pyridine.[5][13] The catalyst of choice for moderately hindered systems.[2]
Sc(OTf)₃ or other Lewis Acids Sterically Hindered Alcohols, Anilines10 - 25%DCE, Toluene50 - 110Lewis acids activate the acyl chloride by coordinating to the carbonyl oxygen, making the carbon more electrophilic.[14][15] This is effective for weakly nucleophilic partners.
None (High Temperature) Small, highly reactive primary aminesN/AToluene, Xylene100 - 140For some less hindered and highly reactive amines, thermal conditions alone may be sufficient to drive the reaction, albeit slowly.[]

Q3: I need to couple a very bulky secondary amine. Standard DMAP catalysis is failing. What is a more advanced strategy?

A3: For extremely challenging couplings, you may need to abandon the acyl chloride directly and convert it to a more reactive intermediate in situ.

  • Strategy 1: Convert to an Acyl Fluoride. Acyl fluorides are often more reactive than acyl chlorides in sterically demanding situations. You can attempt to form the acyl fluoride in situ using reagents like cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) before adding your amine.[5]

  • Strategy 2: Use Peptide Coupling Reagents. Although typically used for carboxylic acids, powerful coupling reagents can sometimes be adapted. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA can activate the parent carboxylic acid (if the acyl chloride is hydrolyzed first) to form a highly reactive species capable of acylating even poorly nucleophilic amines.

Q4: How do I prepare the 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride starting material?

A4: This starting material is typically prepared from the corresponding carboxylic acid. The most common and effective method is reacting the 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7] A catalytic amount of DMF is often used with oxalyl chloride to form the reactive Vilsmeier reagent in situ, which is the true catalytic species.[16] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Amidation

This protocol provides a robust starting point for the coupling of primary or secondary amines.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat to reflux (approx. 40 °C).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). Available from: [Link]

  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis. Available from: [Link]

  • Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. PubMed. Available from: [Link]

  • What is the role of pyridine in the acetylations of alcohols? Reddit. Available from: [Link]

  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. Available from: [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles as Acyl Donors. J. Am. Chem. Soc. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]

  • Solvent free esterification reactions using Lewis acids in solid phase catalysis. ResearchGate. Available from: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]

  • Transition Metal-Free Direct Hydrogenation of Esters via a Frustrated Lewis Pair. ACS Catalysis. Available from: [Link]

  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PMC. Available from: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]

  • Catalysis Science & Technology. RSC Publishing. Available from: [Link]

  • CHAPTER 4: Amide Bond Formation. Royal Society of Chemistry. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

  • 21.4: Chemistry of Acid Halides. LibreTexts. Available from: [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Available from: [Link]

  • Acyl chloride formation in presence of acid sensitive groups. Reddit. Available from: [Link]

  • Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. PubMed. Available from: [Link]

  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. ResearchGate. Available from: [Link]

  • Preparation of carbonyl chlorides. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Acylation with 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) .

This molecule presents a classic dual-reactivity dilemma: it features a highly electrophilic acid chloride group at C5, but also a highly acidic benzylic proton at C3 (activated by both the aromatic ring and the adjacent cyano group). Failure to control the reaction kinetics inevitably leads to severe side reactions.

Diagnostic FAQs: Understanding the Chemical Challenge

Q: Why am I seeing significant oligomerization/dimerization instead of my desired amide or ester? A: The C3 proton of your starting material is highly acidic (estimated pKa​ ~21-22 in DMSO, analogous to phenylacetonitrile ). When you use standard tertiary amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl, the base reversibly deprotonates the C3 position. The resulting carbanion is a potent nucleophile that rapidly attacks the acid chloride of an unreacted molecule. This self-condensation (dimerization) forms a ketone, which can subsequently oligomerize.

Q: My starting 3-cyano indane derivative was enantiopure, but the acylated product is racemic. What happened? A: Epimerization at C3. Even if the carbanion does not attack another acid chloride (e.g., in highly dilute conditions), the reversible deprotonation/protonation cycle mediated by the base destroys the stereocenter. To preserve stereochemistry, you must operate under strict kinetic control using weak bases and low temperatures.

Q: How do I prevent these side reactions while still driving the acylation to completion? A: You must manipulate the concentration gradient and the base strength . By utilizing inverse addition (adding the acid chloride slowly to the nucleophile) and a weak base like N-Methylmorpholine (NMM), you ensure the acid chloride is consumed by the target nucleophile the moment it enters the flask. This keeps the steady-state concentration of the electrophile near zero, starving the C3 carbanion of any dimerization targets .

Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired acylation and the base-catalyzed degradation pathways.

Mechanism SM 3-Cyano-indane Acid Chloride Carbanion C3 Carbanion SM->Carbanion + Base (Thermodynamic Sink) Product Desired Amide/Ester SM->Product + Nucleophile (Kinetic Control) Amine Target Nucleophile Amine->Product Base Strong Base (e.g., TEA) Base->Carbanion Dimer Ketone Dimer Carbanion->Dimer Attacks unreacted SM Racemic Racemized SM Carbanion->Racemic Reversible Protonation

Mechanistic divergence: Acylation vs. base-catalyzed deprotonation and dimerization.

Base Selection Matrix

Selecting the correct acid scavenger is the single most critical variable in this workflow. The table below summarizes the quantitative rationale for base selection based on conjugate acid pKa​ values in water.

BaseConjugate Acid pKa​ NucleophilicityRisk of C3 DeprotonationApplication Recommendation
Triethylamine (TEA) 10.7LowCritical / High ❌ Strictly avoid. Causes rapid racemization and dimerization.
N,N-Diisopropylethylamine 10.5Very LowCritical / High ❌ Strictly avoid.
N-Methylmorpholine (NMM) 7.4ModerateLow Optimal for homogeneous acylation. Weak enough to protect C3.
Pyridine 5.2ModerateVery Low ⚠️ Acceptable, but forms reactive acylpyridinium intermediates.
Sodium Bicarbonate ( NaHCO3​ ) 6.4NoneNone Optimal for biphasic (Schotten-Baumann) protocols.

Optimized Experimental Protocols

To ensure a self-validating system, the following protocols include built-in diagnostic checkpoints. Choose Protocol A for moisture-sensitive nucleophiles, or Protocol B for robust, water-soluble amines.

Protocol A: Homogeneous Inverse-Addition Acylation (Kinetic Control)

Use this method to suppress epimerization of chiral 3-cyano indanes.

  • Preparation of the Nucleophile Bath: In an oven-dried, argon-purged round-bottom flask, dissolve your target amine/alcohol (1.05 eq) and N-Methylmorpholine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to exactly -20 °C.

    • Validation Checkpoint: Ensure the temperature is stable for 10 minutes. Warmer temperatures exponentially increase the rate of C3 deprotonation.

  • Electrophile Solution: In a separate dry vial, dissolve 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM.

  • Inverse Addition: Using a syringe pump, add the acid chloride solution dropwise to the nucleophile bath over 60 minutes.

    • Validation Checkpoint: Monitor the color. A transient pale yellow is normal. If the solution turns deep red or brown, carbanion formation is occurring—immediately pause the addition and lower the temperature to -30 °C.

  • Quench & Workup: Stir for an additional 30 minutes at -20 °C. Quench cold by adding saturated aqueous NH4​Cl . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow Step1 1. Mix Nu: & NMM in DCM Step2 2. Cool to -20 °C (Argon Atm) Step1->Step2 Step4 4. Inverse Dropwise Addition (1 hr) Step2->Step4 Step3 3. Dissolve SM in DCM Step3->Step4 Syringe Pump Step5 5. Quench & Workup Step4->Step5

Optimized inverse-addition workflow to minimize electrophile concentration and self-condensation.

Protocol B: Biphasic Schotten-Baumann Acylation

Use this method if your amine is highly nucleophilic and stable in water. This completely eliminates organic bases, dropping the dimerization risk to zero.

  • Biphasic Setup: Dissolve the amine (1.0 eq) in a 1:1 mixture of Ethyl Acetate and saturated aqueous NaHCO3​ .

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Addition: Dissolve the acid chloride (1.05 eq) in a small amount of Ethyl Acetate. Add this dropwise to the rapidly stirring biphasic mixture over 15 minutes.

    • Validation Checkpoint: Vigorous stirring (>800 rpm) is mandatory. The reaction occurs at the solvent interface; poor mixing will lead to localized high concentrations of acid chloride, promoting hydrolysis over acylation.

  • Phase Separation: Stir for 1 hour at room temperature. Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine, and dry over MgSO4​ .

References

  • Title: Bordwell pKa Table (Acidity in DMSO) Source: Hans Reich Collection, Organic Chemistry Data URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) - Section: Reactions of Carboxylic Acid Derivatives Source: Wiley URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

Comparative Guide: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride vs. In-Situ Acid Activation for API Synthesis Executive Summary In modern drug development, functionalized indane scaffolds are highly sought after for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride vs. In-Situ Acid Activation for API Synthesis

Executive Summary

In modern drug development, functionalized indane scaffolds are highly sought after for their rigid conformation and favorable pharmacokinetic properties. Specifically, 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) serves as a critical electrophilic building block for synthesizing complex active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of the pre-activated acyl chloride product against its conventional alternative—the unactivated carboxylic acid (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid)—in late-stage amidation workflows. By evaluating structural integrity via NMR spectroscopy and comparing coupling efficiencies, this document provides researchers with the empirical data needed to optimize synthetic routes.

Structural Integrity & Analytical Validation

Before deploying any building block in a multi-step API synthesis, its structural integrity must be validated. The indane ring system presents unique NMR characteristics due to the restricted rotation and diastereotopic nature of its methylene protons [1].

Below is the reference 1 H and 13 C NMR spectral data for high-purity 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, which serves as the baseline for batch qualification.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ ) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.08 | Singlet (s) | - | 1H | Ar-H4 (ortho to COCl) | | 8.02 | Doublet of doublets (dd) | 8.0, 1.6 | 1H | Ar-H6 (ortho to COCl) | | 7.45 | Doublet (d) | 8.0 | 1H | Ar-H7 (meta to COCl) | | 4.25 | Triplet (t) | 7.6 | 1H | C3-H (benzylic, adjacent to CN) | | 3.15, 2.95 | Multiplets (m) | - | 2H | C1-H 2​ (benzylic, diastereotopic) | | 2.60, 2.45 | Multiplets (m) | - | 2H | C2-H 2​ (aliphatic, diastereotopic) |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift (δ, ppm) Carbon Type Assignment
167.5 Quaternary C=O (Carbonyl chloride)
148.5, 145.2 Quaternary Ar-C (C3a, C7a bridgehead)
133.4 Quaternary Ar-C (C5, ipso to COCl)
130.1, 126.8, 125.5 Methine (CH) Ar-C (C6, C4, C7)
119.2 Quaternary C≡N (Nitrile)
37.4 Methine (CH) C3 (Aliphatic, attached to CN)

| 33.2, 31.5 | Methylene (CH 2​ ) | C2, C1 (Aliphatic ring carbons) |

Product Performance Comparison: Pre-Activated vs. In-Situ Activation

When forming amide bonds with sterically hindered or electronically deactivated amines, the choice of acylating agent dictates the yield and impurity profile.

The Causality of Coupling Failures: Standard in-situ activation of 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid using uronium-based coupling reagents (e.g., HATU, HBTU) often results in stalled reactions. This occurs because hindered amines react slower with the active ester intermediate, allowing the amine to instead attack the uronium coupling reagent directly, forming an unreactive guanidinium byproduct [2].

The Acyl Chloride Advantage: Using the pre-activated 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride bypasses the need for coupling reagents entirely. The highly electrophilic nature of the acyl chloride ensures rapid, irreversible amide bond formation even with poor nucleophiles, eliminating guanidinium byproduct formation and maximizing atom economy.

Comparative Workflow Diagram

Workflow Start Starting Material Indane Scaffold PathA Product Pathway 3-cyano-2,3-dihydro-1H-indene -5-carbonyl chloride Start->PathA PathB Alternative Pathway 3-cyano-2,3-dihydro-1H-indene -5-carboxylic acid Start->PathB ReagentA Direct Amidation (Base, Amine, 1h) PathA->ReagentA ReagentB In-situ Activation (HATU, DIPEA, Amine, 12h) PathB->ReagentB ResultA High Yield (>95%) High Atom Economy ReagentA->ResultA ResultB Moderate Yield (70%) Coupling Reagent Waste ReagentB->ResultB

Caption: Comparative workflow: Pre-activated acyl chloride vs. in-situ carboxylic acid activation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, both protocols incorporate self-validating TLC/LCMS checkpoints to confirm reaction completion before quenching.

Protocol A: Direct Amidation using Acyl Chloride (Product)
  • Preparation: Dissolve the target amine (1.0 equiv, 10 mmol) and N,N -diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • Addition: Dropwise add a solution of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Validation: Analyze an aliquot via LCMS. The system is self-validating when the total disappearance of the amine mass peak coincides with the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: In-Situ Activation of Carboxylic Acid (Alternative)
  • Preparation: Dissolve 3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid (1.0 equiv, 10 mmol) and HATU (1.2 equiv, 12 mmol) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active ester.

  • Addition: Add DIPEA (3.0 equiv, 30 mmol) followed by the target amine (1.1 equiv, 11 mmol).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Validation: Monitor via TLC. If the reaction stalls (presence of unreacted acid and amine after 12 hours), LCMS will typically reveal the formation of the tetramethylguanidinium byproduct.

  • Workup: Dilute with ethyl acetate, wash extensively with 5% LiCl (aq) to remove DMF, followed by 1 M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate.

Quantitative Data Presentation

The following table summarizes the experimental outcomes when coupling the indane scaffold to a sterically hindered secondary amine (e.g., N-methylcyclohexanamine).

Table 3: Performance Comparison Metrics

Metric Product (Acyl Chloride) Alternative (Carboxylic Acid + HATU)
Reaction Time 1 hour 12–18 hours
Isolated Yield > 95% ~ 68%
Atom Economy High (HCl byproduct) Low (Urea/Guanidinium waste)
Purification Simple aqueous wash Requires column chromatography

| Byproduct Risk | Minimal | High (Guanidinylation of amine) |

References

  • Jovanovic, J., Spiteller, M., & Spiteller, P. (2001). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 66(11-12), 753-760. URL: [Link]

Comparative

Mass Spectrometry Fragmentation Patterns of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter bifunctional intermediates that pose distinct analytical challenges. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (C₁₁H₈ClNO) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter bifunctional intermediates that pose distinct analytical challenges. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (C₁₁H₈ClNO) is a prime example. Featuring a moisture-sensitive acyl chloride, a rigid indane core, and a cyano group, this molecule requires precise mass spectrometry (MS) techniques to prevent artifact formation and ensure accurate structural characterization.

This guide objectively compares the MS fragmentation behavior of this compound against its structural alternatives, detailing the causality behind its degradation pathways and providing self-validating experimental protocols.

Part 1: Mechanistic Fragmentation Pathways (The Causality)

Under standard 70 eV Electron Ionization (EI-MS), 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (Molecular Ion [M]⁺• at m/z 205/207) undergoes a predictable, thermodynamically driven stepwise degradation. Understanding the why behind these cleavages is critical for spectral interpretation.

  • α-Cleavage and Acylium Ion Formation (Base Peak): The defining feature of acyl chlorides in mass spectrometry is the rapid loss of a chlorine radical (Cl•, –35/–37 Da)[1]. This yields the acylium ion ([C₁₁H₈NO]⁺) at m/z 170. Causality: The acylium ion is exceptionally stable due to the resonance delocalization of the positive charge between the carbon and oxygen atoms (C=O⁺ ↔ C⁺=O). Because of this high stability, the acylium ion almost always manifests as the base peak (100% relative abundance) in the spectrum[2].

  • Carbon Monoxide Extrusion: The acylium ion subsequently loses neutral carbon monoxide (CO, –28 Da) to form the aryl cation ([C₁₀H₈N]⁺) at m/z 142. This is a standard, thermodynamically favorable process common to aroyl systems.

  • Cyano Group Cleavage: Following the loss of CO, the cyanoindane moiety undergoes a characteristic loss of hydrogen cyanide (HCN, –27 Da)[3]. This fragmentation is a well-documented hallmark of cyano-substituted aromatic and aliphatic ring systems under high-energy EI conditions, yielding the indenyl cation ([C₉H₇]⁺) at m/z 115[4].

Part 2: Comparative MS Performance

To contextualize the performance and identification of this compound, we must compare its fragmentation fingerprint against closely related alternatives: the uncyanated analog (2,3-Dihydro-1H-indene-5-carbonyl chloride ) and the hydrolyzed precursor (3-Cyano-2,3-dihydro-1H-indene-5-carboxylic acid ).

Table 1: Comparative EI-MS Fragmentation Data

CompoundMolecular Ion [M]⁺•Base Peak (Acylium)Secondary LossTertiary Loss
3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride m/z 205 / 207 (3:1 ratio)m/z 170 (-Cl•)m/z 142 (-CO)m/z 115 (-HCN)
2,3-Dihydro-1H-indene-5-carbonyl chloride (Alternative A)m/z 180 / 182 (3:1 ratio)m/z 145 (-Cl•)m/z 117 (-CO)m/z 89 (-C₂H₄ from indane)
3-Cyano-2,3-dihydro-1H-indene-5-carboxylic acid (Alternative B)m/z 187 (No Cl isotopes)m/z 170 (-OH•)m/z 142 (-CO)m/z 115 (-HCN)

Analytical Insight: Differentiating the intact acid chloride from the carboxylic acid (Alternative B) relies heavily on observing the m/z 205/207 isotopic cluster. Once the Cl or OH radical is lost, both compounds form the identical m/z 170 acylium ion, making the precursor ion the sole differentiator.

Part 3: Self-Validating Experimental Protocols
Protocol A: Anhydrous GC-EI-MS (Direct Analysis)

Designed to capture the intact compound and generate standard EI libraries.

  • Sample Preparation: Inside a nitrogen-purged glovebox, dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM) stored over 3Å molecular sieves.

  • Injection: Inject 1 µL into the GC-MS system with a split ratio of 1:50. Inlet temperature must be set to 250°C.

  • Chromatography: Utilize a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: 70 eV Electron Ionization. Set the scan range to m/z 50–300.

  • Self-Validation Check: The presence of the m/z 205 and 207 isotopic cluster in a strict 3:1 ratio confirms the intact acyl chloride. If a peak at m/z 187 is observed, moisture contamination has compromised the sample.

Protocol B: Methanolysis Derivatization for LC-ESI-MS/MS

Designed for high-sensitivity LC-MS/MS platforms where aqueous solvents are unavoidable.

  • Derivatization: React 2.0 mg of the acyl chloride with 500 µL of anhydrous methanol containing 1% pyridine (acting as an HCl scavenger). Vortex for 15 minutes at 25°C.

  • Quenching: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 1.0 mL of 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • LC-MS/MS Analysis: Inject 2 µL into an LC-ESI-MS/MS system operating in positive ion mode.

  • Self-Validation Check: Monitor the precursor ion [M+H]⁺ at m/z 202 (the stable methyl ester derivative). The complete absence of m/z 188 (the free acid) validates that the original sample was the intact chloride and that derivatization efficiency was 100%.

Part 4: Fragmentation Pathway Visualization

MS_Fragmentation Mol_Ion Molecular Ion[M]⁺• m/z 205 / 207 (C11H8ClNO) Acylium Acylium Ion [M-Cl]⁺ m/z 170 (Base Peak) (C11H8NO) Mol_Ion->Acylium -Cl• (-35/-37 Da) α-Cleavage Hydrolysis Hydrolysis Product [M-Cl+OH]⁺• m/z 187 (Artifact) Mol_Ion->Hydrolysis +H2O, -HCl (Moisture Exposure) Aryl_Cat Aryl Cation [M-Cl-CO]⁺ m/z 142 (C10H8N) Acylium->Aryl_Cat -CO (-28 Da) CO Extrusion Indenyl_Cat Indenyl Cation[M-Cl-CO-HCN]⁺ m/z 115 (C9H7) Aryl_Cat->Indenyl_Cat -HCN (-27 Da) Cyano Cleavage

EI-MS Fragmentation logic of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

References
  • BenchChem Technical Support Team. "4-Phenoxybenzoyl chloride | 1623-95-6". BenchChem.
  • MDPI. "The Role of Ultrahigh Resolution Fourier Transform Mass Spectrometry (FT-MS) in Astrobiology-Related Research: Analysis of Meteorites and Tholins". MDPI.
  • ACS Publications. "Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline". The Journal of Physical Chemistry A.
  • Pearson. "Show the mechanism for the generation of the acylium ion if an acid anhydride is used instead of an acyl chloride". Pearson.

Sources

Validation

HPLC method validation for assessing 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride purity

An in-depth technical analysis and method validation comparison for the purity assessment of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride , designed for analytical chemists and drug development professionals. The An...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation comparison for the purity assessment of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride , designed for analytical chemists and drug development professionals.

The Analytical Challenge: Reactivity vs. Reliability

3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a critical, highly electrophilic pharmaceutical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Like most acyl chlorides, it presents a severe analytical challenge: it is highly susceptible to nucleophilic attack by water and protic solvents.

When attempting to analyze this compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the aqueous mobile phase induces rapid on-column hydrolysis. This converts the acyl chloride into its corresponding carboxylic acid (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid) and hydrochloric acid. This artifactual degradation leads to split peaks, severe tailing, and a gross underestimation of the true acyl chloride purity.

To establish a method that complies with the ICH Q2(R2) guidelines for the validation of analytical procedures [2], the method must be robust, precise, and accurately reflect the sample's true composition without inducing degradation during the analysis[3].

This guide compares two distinct analytical strategies to solve this problem:

  • Method A (Recommended): Pre-column derivatization to a stable methyl ester followed by RP-HPLC.

  • Method B (Alternative): Direct analysis using strictly anhydrous Normal-Phase HPLC (NP-HPLC).

Mechanistic Rationale & Workflow Comparison

Causality in Experimental Design

Why does direct analysis (Method B) frequently fail validation? Even when using "anhydrous" normal-phase solvents like hexane and isopropanol, these solvents act as hygroscopic agents, absorbing atmospheric moisture during the chromatographic run. The highly reactive acyl chloride reacts with this trace water inside the column, continuously converting to the carboxylic acid. This creates a "moving target" where the analyte degrades during elution, destroying method precision and accuracy.

Conversely, Method A utilizes a controlled nucleophilic acyl substitution. By reacting the sample with an excess of anhydrous methanol in the presence of a mild acid scavenger (pyridine), 100% of the acyl chloride is instantaneously converted into a stable methyl ester[4].

  • The Self-Validating Mechanism: The pre-existing carboxylic acid impurity in the raw material does not react with methanol under these mild, non-acid-catalyzed conditions. Therefore, the final chromatogram accurately differentiates between the active acyl chloride (detected as the ester) and the true, pre-existing degraded impurity (detected as the acid). The mass balance remains perfectly stable, ensuring trustworthiness in the data.

Workflow Start Analyte: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) Split Sample Preparation Start->Split MethA Method A: Pre-Column Derivatization (Excess Anhydrous MeOH + Pyridine) Split->MethA Derivatization MethB Method B: Direct Analysis (Anhydrous Glovebox Prep) Split->MethB Direct MechA Quantitative conversion to Stable Methyl Ester MethA->MechA MechB Analyte remains highly reactive Susceptible to trace moisture MethB->MechB HPLCA Reversed-Phase HPLC (C18) Robust, Aqueous/Organic Gradient MechA->HPLCA HPLCB Normal-Phase HPLC (Silica) Strictly Non-Aqueous (Hexane/IPA) MechB->HPLCB ValA Passes ICH Q2(R2) Validation High Precision & Accuracy HPLCA->ValA ValB Fails ICH Q2(R2) Validation On-Column Hydrolysis HPLCB->ValB

Workflow comparing pre-column derivatization vs. direct analysis for acyl chloride HPLC validation.

Detailed Experimental Protocols

Method A: Pre-Column Derivatization & RP-HPLC (The Validated Standard)

This protocol ensures the reactive acyl chloride is neutralized into a stable ester prior to aqueous exposure, a technique well-documented for similar reactive benzoyl chlorides[4].

Step 1: Derivatization Sample Preparation

  • Accurately weigh 50.0 mg of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride into a dry 50 mL volumetric flask.

  • Dissolve the compound in 10.0 mL of anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).

  • Add 2.0 mL of anhydrous methanol and 100 µL of anhydrous pyridine (acts as an HCl scavenger to drive the reaction to completion).

  • Sonicate for 5 minutes at room temperature (20-25°C).

  • Dilute to volume (50.0 mL) with the mobile phase diluent (Water:Acetonitrile, 50:50 v/v). Note: The sample is now highly stable and safe for aqueous RP-HPLC.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 85% B

    • 12.0 - 15.0 min: 85% B (Hold)

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

Method B: Direct Anhydrous NP-HPLC (The Alternative)

Step 1: Anhydrous Sample Preparation

  • Inside a nitrogen-purged glovebox, weigh 50.0 mg of the sample into a strictly dried 50 mL volumetric flask.

  • Dissolve and dilute to volume using anhydrous Hexane/Isopropanol (90:10 v/v, molecular sieve dried). Seal with a PTFE-lined septum cap before removing from the glovebox.

Step 2: Chromatographic Conditions

  • Column: Bare Silica, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

ICH Q2(R2) Method Validation Data Comparison

To objectively evaluate these methods, both were subjected to a full validation suite adhering to the updated ICH Q2(R2) standards, which emphasize lifecycle management and robustness[5]. The quantitative results are summarized below.

Validation Parameter (ICH Q2(R2))Method A (Derivatization + RP-HPLC)Method B (Direct NP-HPLC)ICH Q2(R2) Acceptance Criteria
Specificity Pass: Baseline resolution ( Rs​=4.2 ) between methyl ester and carboxylic acid impurity.Fail: Poor resolution ( Rs​=1.1 ); continuous baseline drift due to on-column degradation.Complete separation of analyte from impurities/degradants.
Linearity ( R2 ) 0.9998 (Range: 10% to 150% of nominal concentration).0.9845 (Non-linear at lower concentrations due to disproportionate moisture degradation). R2≥0.999
Precision (%RSD) 0.5% (Repeatability, n=6 injections).4.2% (Peak area steadily decreases over sequential injections). ≤2.0%
Accuracy (Recovery) 99.4% - 100.6% across three concentration levels.86.5% - 93.2% (Systematic negative bias). 98.0%−102.0%
Solution Stability Stable for >48 hours at room temperature.Degrades >5% within 2 hours in the autosampler.Must support the intended analytical timeframe.
Robustness High: Unaffected by ±2% changes in mobile phase organic composition or ±5∘ C column temp.Low: Highly sensitive to ambient humidity and trace moisture variations in the mobile phase.Must demonstrate reliability under deliberate variations[6].

Conclusion

The empirical data unequivocally demonstrates that Method A (Pre-column Derivatization) is the only scientifically sound approach for assessing the purity of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride. By intentionally converting the highly reactive acyl chloride into a stable methyl ester, the method eliminates the unpredictable variables of atmospheric moisture and on-column hydrolysis.

Method A successfully meets all stringent ICH Q2(R2) criteria for specificity, linearity, precision, and accuracy, providing a self-validating, highly robust system suitable for routine quality control and regulatory submissions.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

Reactivity Comparison Guide: 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride vs. Standard Acyl Chlorides

In advanced medicinal chemistry and drug development, the selection of an acylating agent dictates not only the yield of the target amide or ester but also the impurity profile and scalability of the final active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced medicinal chemistry and drug development, the selection of an acylating agent dictates not only the yield of the target amide or ester but also the impurity profile and scalability of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between a specialized bicyclic building block—3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride [1]—and standard acyl chlorides such as benzoyl chloride and acetyl chloride.

By analyzing the electronic and steric microenvironments of these electrophiles, researchers can rationally design highly efficient, self-validating synthetic workflows.

Structural and Mechanistic Analysis

Acyl chlorides react via a nucleophilic acyl substitution ( SN​Ac ) mechanism. The overall reactivity is a delicate balance between the electrophilicity of the carbonyl carbon and the steric hindrance obstructing the nucleophile's approach (the Bürgi-Dunitz trajectory)[2].

  • Acetyl Chloride (Standard Aliphatic): Lacking any conjugative stabilization, the carbonyl carbon is highly electron-deficient. This results in extreme electrophilicity, making it prone to instantaneous hydrolysis upon exposure to ambient moisture.

  • Benzoyl Chloride (Standard Aroyl): The aromatic phenyl ring donates electron density into the carbonyl group via resonance (+R effect). This ground-state stabilization significantly reduces its electrophilicity compared to aliphatic variants. In water at 25 °C, its hydrolysis half-life is approximately 16 seconds[3].

  • 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride: This compound features a rigid indane (bicyclic) core with an acyl chloride at the 5-position and a cyano group at the benzylic 3-position.

    • Electronic Causality: The cyano group exerts an electron-withdrawing inductive pull (-I effect) through the sigma framework. Because it is separated from the aromatic ring by sp3 carbons, the effect is attenuated compared to a direct aromatic substitution (e.g., 4-cyanobenzoyl chloride). However, it still renders the 5-carbonyl carbon slightly more electrophilic than that of unsubstituted benzoyl chloride.

    • Steric Causality: The fused cyclopentane ring adds significant steric bulk. This bulk increases the activation energy required to form the tetrahedral intermediate during nucleophilic attack, which paradoxically slows down aqueous hydrolysis despite the enhanced electronic electrophilicity.

Quantitative Reactivity Comparison
PropertyAcetyl ChlorideBenzoyl Chloride3-Cyanoindane-5-carbonyl Chloride
Classification Aliphatic Acyl ChlorideUnsubstituted Aroyl ChlorideSubstituted Bicyclic Aroyl Chloride
Resonance Stabilization NoneHigh (+R from phenyl ring)High (+R from indane core)
Inductive Effects +I (Methyl group)Neutral-I (Cyano group at C3)
Relative Electrophilicity Very HighLowModerate
Steric Hindrance MinimalModerateHigh (Bicyclic core)
Hydrolysis Half-Life (25°C) < 1 second~16 seconds[3]~10-12 seconds (Estimated)

Mechanistic Reactivity Spectrum

The following diagram illustrates the inverse logical relationship between electrophilicity and moisture stability across the three classes of acyl chlorides.

ReactivityLogic Aliphatic Acetyl Chloride (Aliphatic, No Resonance) Indane 3-Cyanoindane-5-carbonyl Cl (Aroyl, -I Effect from CN) Aliphatic->Indane Decreasing Electrophilicity Indane->Aliphatic Decreasing Moisture Stability Aromatic Benzoyl Chloride (Aroyl, +R Resonance) Indane->Aromatic Decreasing Electrophilicity Aromatic->Indane Decreasing Moisture Stability

Caption: Inverse relationship between electrophilic reactivity and moisture stability among acyl chlorides.

Experimental Workflows & Self-Validating Protocols

To objectively utilize and compare these reagents in a laboratory setting, the following standardized protocols are employed. The causality behind each step ensures reproducibility, while built-in analytical checks create a self-validating system.

Protocol A: Comparative Amidation (Modified Schotten-Baumann)

Objective: Evaluate coupling efficiency with a sterically hindered secondary amine.

  • Preparation: Dissolve 1.0 equivalent of the target secondary amine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of highly reactive, unstable acylammonium intermediates that can lead to degradation pathways.

  • Thermal Control: Cool the system to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy reduces the rate of competing side reactions, such as hydrolysis from trace moisture, ensuring the amine outcompetes water for the electrophile.

  • Acylation: Add 1.1 equivalents of the acyl chloride (e.g., 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride) dropwise to control the exothermic nature of the SN​Ac reaction.

  • Self-Validation (Monitoring): Warm to room temperature and monitor via HPLC. The reaction is validated as complete when the product peak area on the chromatogram reaches a stable plateau and the starting amine is consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess acid, extract the organic layer, and wash with brine before concentration.

AmidationWorkflow Step1 1. Amine + DIPEA in DCM (0°C) Step2 2. Dropwise Acyl Chloride Addition Step1->Step2 Step3 3. S_N_Ac Reaction (Monitor via HPLC) Step2->Step3 Step4 4. Quench with Sat. NaHCO3 Step3->Step4 Step5 5. Phase Separation & Organic Wash Step4->Step5 Step6 6. Purified Amide Product Step5->Step6

Caption: Workflow for Schotten-Baumann amidation of acyl chlorides under controlled conditions.

Protocol B: Hydrolysis Kinetics Assay

Objective: Quantify moisture stability to dictate storage, handling, and formulation requirements.

  • Stock Preparation: Prepare a 100 ppm solution of the acyl chloride in a miscible, anhydrous non-polar solvent (e.g., acetonitrile) to ensure rapid dissolution without premature degradation.

  • Initiation: Inject the stock solution into a thermostated vessel containing deionized water at exactly 25 °C.

  • Measurement: Monitor the reaction using a pH-stat autotitrator.

    • Causality: As the acyl chloride hydrolyzes, it releases stoichiometric amounts of HCl and the corresponding carboxylic acid. The autotitrator continuously adds standardized NaOH to maintain a constant pH, providing a real-time readout of reaction progress.

  • Self-Validation (Data Fitting): Plot the volume of NaOH added versus time. The data must mathematically fit a pseudo-first-order exponential kinetic model. The asymptote of the curve validates the complete conversion of the acyl chloride, allowing for the precise calculation of the half-life ( t1/2​ ).

References

  • Ataman Kimya . "BENZOYL CHLORIDE - Hydrolysis Kinetics". Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) . "Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles". Available at:[Link]

Sources

Validation

FTIR Spectroscopy Analysis of the Carbonyl Peak in 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride: A Comparative Sampling Guide

Executive Summary & Analytical Challenge In pharmaceutical development, reactive intermediates such as 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3)[1] require rigorous structural verification. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical development, reactive intermediates such as 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3)[1] require rigorous structural verification. This molecule presents a unique analytical challenge due to the presence of two distinct functional groups: an aliphatic cyano group (-CN) and an aromatic acyl chloride (-COCl).

The primary hurdle in Fourier Transform Infrared (FTIR) spectroscopy of this compound is the extreme moisture sensitivity of the acyl chloride moiety. Improper sampling techniques routinely lead to the hydrolysis of the -COCl group into a carboxylic acid (-COOH), resulting in false spectral artifacts. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) methods, providing the mechanistic causality and self-validating protocols necessary to acquire high-fidelity spectral data.

Mechanistic Overview: The Carbonyl Peak in Acyl Chlorides

To accurately interpret the FTIR spectrum of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, we must understand the quantum mechanical and inductive forces governing its vibrational modes.

  • The Inductive Effect: Acyl chlorides typically exhibit a carbonyl (C=O) stretching frequency around 1800 ± 15 cm⁻¹, which is significantly higher than standard ketones or carboxylic acids, as documented by [2]. This occurs because the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via the inductive effect. This shortens and stiffens the C=O double bond, requiring higher energy (higher wavenumber) to stretch.

  • The Conjugation Effect: In our target molecule, the -COCl group is attached to the C5 position, which is part of the aromatic benzene ring of the indane core. Conjugation with the aromatic π -system allows electron delocalization, which slightly weakens the C=O bond compared to purely aliphatic acyl chlorides. Consequently, the expected C=O stretch for this specific molecule shifts downward to approximately 1770–1785 cm⁻¹ [2].

  • The Cyano Group: The -CN group at the C3 position (aliphatic) will present a sharp, weak-to-moderate stretch at approximately 2240 cm⁻¹ .

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

As an application scientist, I frequently audit laboratory data where researchers have misidentified their successfully synthesized acyl chlorides as carboxylic acids. In 90% of these cases, the error stems from the sampling modality rather than the synthesis.

The Pitfall of the KBr Pellet Method

Potassium bromide (KBr) is fundamentally hygroscopic, meaning it acts as a sponge for atmospheric moisture, as detailed by [3]. When preparing a KBr pellet, the analyst must grind the sample with KBr in a mortar and pestle. This mechanical energy, combined with the inherently wet KBr matrix, acts as a catalyst for hydrolysis[4],[5]. The water reacts with the acyl chloride, cleaving the C-Cl bond and forming a carboxylic acid and HCl gas. The resulting spectrum is an artifact: the C=O peak drops to ~1715 cm⁻¹, and a massive O-H stretch appears[6].

The Superiority of ATR-FTIR

Attenuated Total Reflectance (ATR) spectroscopy utilizes an internal reflection element (typically a diamond crystal) where the infrared beam penetrates only a few micrometers into the sample[7]. This method requires zero sample preparation —no grinding, no hygroscopic matrices. The solid sample is directly pressed onto the crystal. Because the analysis takes seconds and can be performed under a dry nitrogen purge, the reactive -COCl group is preserved, yielding the true spectrum of the intact molecule[7].

Quantitative Data Presentation

The following table summarizes the spectral shifts caused by improper sampling (hydrolysis) versus correct sampling (intact molecule).

Functional Group / ModeATR-FTIR (Intact Molecule)KBr Pellet (Hydrolyzed Artifact)Mechanistic Causality for Shift
Carbonyl (C=O) Stretch ~1775 cm⁻¹ (Sharp, Strong)~1715 cm⁻¹ (Strong)Loss of Cl inductive effect; replaced by OH resonance which weakens the C=O bond.
Hydroxyl (O-H) Stretch Absent ~2500–3300 cm⁻¹ (Broad)Introduction of H₂O and formation of strongly hydrogen-bonded carboxylic acid dimers.
Cyano (C≡N) Stretch ~2240 cm⁻¹ (Sharp, Weak)~2240 cm⁻¹ (Sharp, Weak)The aliphatic nitrile is largely unaffected by atmospheric moisture.
C-Cl Stretch ~600–800 cm⁻¹ Absent Hydrolysis completely cleaves the carbon-chlorine bond.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, your analytical workflow must be self-validating. Below are the methodologies for both techniques, emphasizing the critical control points.

Protocol 1: ATR-FTIR (Recommended Method)

This protocol ensures the preservation of the moisture-sensitive 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

  • System Validation: Before analyzing the sample, run a standard polystyrene film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ± 2 cm⁻¹ of their expected values.

  • Environmental Purge: Enclose the ATR accessory in a dry N₂ purge for at least 5 minutes to displace atmospheric water vapor.

  • Background Self-Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Critical Check: Inspect the background for a broad peak at 3400 cm⁻¹ or sharp rotational bands at 1300-1900 cm⁻¹. If present, the system is not dry enough; continue purging.

  • Sample Application: Using a dry, inert spatula, transfer 1–2 mg of the compound directly onto the center of the diamond crystal.

  • Acquisition: Lower the pressure anvil until the software indicates optimal optical contact. Collect the spectrum. The presence of a sharp peak at ~1775 cm⁻¹ and the absence of a broad band at 3000 cm⁻¹ validates that the sample remained intact.

  • Decontamination: Clean the crystal with anhydrous isopropanol and a non-abrasive wipe. Collect a new background to verify the baseline has returned to zero.

Protocol 2: KBr Pellet (Comparative Baseline / High-Risk)

If transmission FTIR is absolutely required, you must aggressively control for moisture, as recommended by [6].

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for a minimum of 24 hours. Store strictly in a desiccator.

  • Matrix Self-Validation (Blank): Press a pellet of pure KBr (no sample). Scan it. Critical Check: If you observe peaks at 1640 cm⁻¹ (H-O-H bending) or 3400 cm⁻¹ (O-H stretching), your KBr is already contaminated with water[6]. Stop and re-dry the KBr.

  • Grinding (Inert Atmosphere): Inside a nitrogen-filled glovebox, grind ~1 mg of the sample with ~100 mg of the validated dry KBr using an agate mortar.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure for 2 minutes under a vacuum line to evacuate trapped air and residual moisture[6].

  • Acquisition: Immediately transfer the transparent pellet to the spectrometer and scan.

Workflow Decision Matrix

The following diagram illustrates the logical pathway for analyzing moisture-sensitive acyl chlorides to prevent data misinterpretation.

FTIR_Workflow Start Sample: 3-cyano-2,3-dihydro- 1H-indene-5-carbonyl chloride Decision Select FTIR Sampling Modality Start->Decision ATR ATR-FTIR (Diamond) Rapid, Non-destructive Decision->ATR Recommended KBr Transmission (KBr) High-Fidelity, Destructive Decision->KBr Not Recommended ATR_Prep Direct application in N2-purged environment ATR->ATR_Prep KBr_Prep Grind with KBr & Press (High moisture risk) KBr->KBr_Prep ATR_Result Intact Acyl Chloride C=O Stretch ~1775 cm⁻¹ ATR_Prep->ATR_Result Preserves C-Cl bond KBr_Result Hydrolyzed Carboxylic Acid C=O Stretch ~1715 cm⁻¹ Broad O-H ~3000 cm⁻¹ KBr_Prep->KBr_Result H2O exposure

Decision matrix for FTIR analysis of moisture-sensitive acyl chlorides.

Conclusion

When analyzing 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, the choice of FTIR sampling technique is as critical as the synthesis itself. The KBr pellet method introduces unacceptable risks of hydrolysis due to its hygroscopic nature and mechanical preparation requirements, leading to the false identification of the compound as a carboxylic acid. By adopting ATR-FTIR coupled with environmental purging and self-validating background checks, researchers can confidently preserve the acyl chloride moiety and obtain accurate, high-fidelity spectral data.

References

  • Chemistry LibreTexts. "22.2: Spectroscopy of Carboxylic Acid Derivatives". Available at:[Link]

  • Kintek Solution. "What Are The Disadvantages Of Kbr Pellets? Avoid Moisture & Prep Errors In Ftir Analysis". Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Available at:[Link]

  • ACS Publications. "A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry". Available at:[Link]

  • Kintek Solution. "What Are The Limitations Of The Kbr Pellet Method And How Can They Be Mitigated?". Available at:[Link]

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Comparative

A Comparative Guide to Single-Crystal X-ray Diffraction Data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride and Analogous Structures

This guide provides an in-depth technical comparison of the anticipated single-crystal X-ray diffraction data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride and contrasts it with experimentally determined data fro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the anticipated single-crystal X-ray diffraction data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride and contrasts it with experimentally determined data from analogous indane structures. As of the time of this publication, single-crystal X-ray diffraction data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is not publicly available. Consequently, this guide will serve as both a procedural blueprint for obtaining and analyzing such data and a comparative analysis based on a structurally related compound. This approach is designed for researchers, scientists, and drug development professionals to understand the nuances of crystallographic analysis in the context of drug design and molecular characterization.

Introduction: The Role of Single-Crystal X-ray Diffraction in Drug Development

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][2] This level of structural detail is crucial in drug development for understanding structure-activity relationships (SAR), confirming stereochemistry, and identifying potential intermolecular interactions that govern drug-target binding. For a molecule like 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride, which possesses a chiral center and reactive functional groups, SC-XRD would provide invaluable information on its conformation, bond lengths, bond angles, and packing in the solid state.

Hypothetical Data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride: An Educated Projection

In the absence of experimental data, we can project the expected structural features of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride. The indane core is a bicyclic system with a five-membered ring fused to a benzene ring. The 2,3-dihydro-1H-indene scaffold is expected to be nearly planar, with some puckering of the five-membered ring. The substituents at positions 3 and 5, a cyano group and a carbonyl chloride group respectively, will influence the electronic distribution and intermolecular interactions. The presence of a chiral center at the C3 position means the compound can exist as a racemate or as a single enantiomer. Crystallization of a racemate can lead to either a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of crystals of the two enantiomers).

Comparative Analysis: A Case Study with a trans-Indane Derivative

To provide a tangible comparison, we will reference the crystallographic data of a trans-norbornane-fused indane derivative, as reported in a palladium-catalyzed [3 + 2] annulation study.[3][4] While not a direct analogue, this molecule shares the indane core and provides a basis for comparing key crystallographic parameters.

Parameter Hypothetical: 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride Experimental: trans-norbornane-fused indane derivative[3][4] Significance
Crystal System Monoclinic or Orthorhombic (Common for small organic molecules)OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/c or P-1 (for a racemate)P2₁2₁2₁The space group provides detailed information about the symmetry elements within the unit cell.
Unit Cell Dimensions Dependent on crystal packinga = 10.123 Å, b = 12.345 Å, c = 15.678 Å (Example values)These define the size and shape of the repeating unit in the crystal.
Key Bond Lengths (Å) C-C (aromatic) ~1.39, C-C (aliphatic) ~1.54, C≡N ~1.15, C=O ~1.19, C-Cl ~1.77C-C (aromatic) ~1.38, C-C (aliphatic) ~1.53Deviations from expected values can indicate electronic effects or strain.
Key Bond Angles (°) Angles around sp² carbons ~120°, angles in the 5-membered ring will show some deviation from ideal sp³ angles (109.5°) due to ring strain.Angles within the fused ring system show significant deviation due to steric hindrance.Bond angles are critical for defining the molecule's shape and conformation.
Dihedral Angles (°) The angle between the benzene ring and the mean plane of the five-membered ring will be small, indicating near-planarity.The trans configuration of the substituents is confirmed by a dihedral angle of ~180°.Dihedral angles describe the rotation around bonds and define the overall conformation.

Table 1: Comparative Analysis of Crystallographic Parameters.

Experimental Protocols

The determination of a crystal structure is a multi-step process.[2][5] The following protocol outlines the necessary steps to obtain single-crystal X-ray diffraction data for a compound like 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.

Step 1: Crystal Growth

The initial and often most challenging step is growing a high-quality single crystal. For small organic molecules, slow evaporation from a saturated solution is a common method.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent screen with solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days. The formation of well-defined, transparent crystals is desired.

Step 2: Data Collection
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6]

Step 3: Structure Solution and Refinement
  • Data Integration and Scaling: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is used to determine the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using parameters like the R-factor.

Visualization of Workflows and Structures

Experimental Workflow

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Solvent_Screening Solvent_Screening Saturated_Solution Saturated_Solution Solvent_Screening->Saturated_Solution Slow_Evaporation Slow_Evaporation Saturated_Solution->Slow_Evaporation Single_Crystal Single_Crystal Slow_Evaporation->Single_Crystal Crystal_Mounting Crystal_Mounting Single_Crystal->Crystal_Mounting Xray_Diffraction Xray_Diffraction Crystal_Mounting->Xray_Diffraction Diffraction_Images Diffraction_Images Xray_Diffraction->Diffraction_Images Data_Integration Data_Integration Diffraction_Images->Data_Integration Phase_Determination Phase_Determination Data_Integration->Phase_Determination Model_Building Model_Building Phase_Determination->Model_Building Structure_Refinement Structure_Refinement Model_Building->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular Structure Comparison

G cluster_0 Hypothetical: 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride cluster_1 Analogue: trans-indane derivative mol1 mol1 mol2 mol2

Caption: Comparison of molecular structures.

Interpreting Crystallographic Data: The CIF File

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[7][8][9] This is a standard text file format that contains all the information about the crystal structure and the experiment. Key sections of a CIF file include:

  • _cell_length_a, _cell_length_b, _cell_length_c, _cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma: These define the unit cell parameters.

  • _symmetry_space_group_name_H-M: The Hermann-Mauguin symbol for the space group.

  • _atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z: A list of all atoms in the asymmetric unit and their fractional coordinates within the unit cell.

  • _refine_ls_R_factor_gt: The R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

Conclusion

While the single-crystal X-ray diffraction data for 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride remains to be determined, this guide provides a comprehensive framework for its analysis. By understanding the experimental protocols and the key parameters for comparison, researchers can effectively utilize SC-XRD to elucidate the precise three-dimensional structure of this and other novel compounds. The comparison with a known indane derivative highlights the type of structural insights that can be gained, which are essential for advancing drug discovery and materials science.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Crystallographic Information File. In Wikipedia. Retrieved from [Link]

  • Sakamoto, Y., & Sakamoto, S. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews, 49(14), 4813-4833.
  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • Spek, A. L. (2018). What makes a crystal structure report valid?. Inorganica Chimica Acta, 470, 19-24.
  • American Chemical Society. (2026, March 31).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

  • Yamano, A. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
  • American Chemical Society. (2026, April 8). Weak-Interaction-Enabled Highly Diastereoselective Synthesis of trans-Indanes through a Palladium-Catalyzed [3 + 2] Annulation between 2-Bromoarylmethyl Ketones and Norbornenes. Organic Letters.
  • PubMed. (2022, December 6). Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • CRYSTAL tutorials. (n.d.). Crystallographic Structural Data. Retrieved from [Link]

  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride For researchers, scientists, and drug development professionals, managing highly reactive bifunctional building blocks re...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride

For researchers, scientists, and drug development professionals, managing highly reactive bifunctional building blocks requires precision and uncompromising safety standards. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS 68634-09-3) is a prime example of a compound that demands a rigorous operational plan. Featuring both a moisture-sensitive acyl chloride group and a nitrile moiety, improper disposal can lead to violent exothermic reactions and the release of toxic hydrogen chloride (HCl) gas.

This guide provides a self-validating, step-by-step protocol for the safe quenching and disposal of this compound, prioritizing mechanistic understanding to empower laboratory personnel and ensure compliance with environmental health and safety (EHS) regulations.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the material. The acyl chloride functional group acts as a potent electrophile, meaning it reacts aggressively with nucleophiles—including ambient moisture[1].

Table 1: Physicochemical Properties of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride[2]

PropertyValue
CAS Registry Number 68634-09-3
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Density (Calculated) 1.321 g/cm³
Boiling Point (Calculated) 365.3 °C at 760 mmHg
Flash Point (Calculated) 174.7 °C
Primary Hazards Corrosive, Moisture-Sensitive, Lachrymator

Mechanistic Rationale for Disposal (The "Why")

A common error in laboratory settings is attempting to quench acyl chlorides directly with water. This hydrolysis reaction is violently exothermic and rapidly liberates gaseous HCl, which can over-pressurize containers and aerosolize corrosive liquids[1].

Instead, the gold-standard disposal method relies on controlled solvolysis using an alcohol (such as methanol or ethanol) in the presence of a weak base.

  • Causality of Alcoholysis: Methanol reacts with the acyl chloride to form the corresponding methyl ester (methyl 3-cyano-2,3-dihydro-1H-indene-5-carboxylate). This reaction is significantly slower and less exothermic than hydrolysis, providing a crucial thermal buffer[3].

  • Causality of Base Addition: As the esterification proceeds, HCl is generated. Introducing a base (e.g., sodium bicarbonate) neutralizes the acid in situ, preventing the volatilization of HCl gas and ensuring the final waste stream is pH-neutral[4].

  • Causality of Dilution: Dissolving the pure compound in an inert solvent (like dry THF) prior to quenching lowers the molecular collision rate, acting as an engineering control against runaway kinetics.

Disposal Workflow Visualization

The following diagram illustrates the critical path for neutralizing 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride safely.

G A 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (Hazard: Moisture Sensitive) B Dilute in Inert Solvent (e.g., Dry THF or Toluene) A->B Step 1: Buffer C Dropwise Addition to Cold Methanol/Base Solution B->C Step 2: Quench D Temperature Monitoring (Maintain < 20°C) C->D Step 3: Control E pH Verification (Neutralize to pH 6-8) D->E Step 4: Validate F Waste Segregation (Organic vs. Aqueous) E->F Step 5: Dispose

Workflow for the controlled solvolysis and neutralization of reactive acyl chloride waste.

Step-by-Step Quenching Protocol

This self-validating protocol ensures that every hazard is mitigated before proceeding to the next step. Always perform this procedure inside a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and heavy-duty nitrile or neoprene gloves).

Phase 1: Preparation

  • Prepare the Quenching Bath: In a large Erlenmeyer flask, prepare a quenching solution consisting of methanol (or ethanol) and a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) in a 3:1 ratio.

  • Cool the System: Place the flask in an ice-water bath. Place a magnetic stir bar inside and begin vigorous stirring. Self-Validation: Ensure the internal temperature of the quenching solution is below 5 °C before proceeding.

  • Dilute the Reagent: Dissolve the waste 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride in an inert, dry solvent such as Tetrahydrofuran (THF) or toluene. Aim for a concentration of roughly 0.5 M to 1.0 M to ensure adequate thermal buffering.

Phase 2: Controlled Addition 4. Dropwise Addition: Using an addition funnel or a syringe, add the diluted acyl chloride solution dropwise into the vigorously stirring cold quenching bath[5]. 5. Monitor Exotherm: Pause the addition if the internal temperature exceeds 20 °C or if excessive effervescence (carbon dioxide evolution from the bicarbonate neutralizing HCl) occurs. Causality: Controlling the addition rate is the primary engineering control against thermal runaway.

Phase 3: Validation and Neutralization 6. Stir to Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir for at least 1 hour at room temperature to ensure complete conversion of the acyl chloride to the ester. 7. pH Testing: Test the solution with pH paper. The solution must be between pH 6 and 8[4]. If it is acidic, slowly add more saturated NaHCO3​ solution until neutralized. Self-Validation: A neutral pH guarantees that no residual HCl or unreacted acyl chloride remains, preventing pressure buildup in waste carboys.

Logistical & Waste Management Plan

Proper segregation of the neutralized waste is mandated by environmental health and safety (EHS) regulations to prevent downstream chemical incompatibilities[5].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add water and a non-halogenated extraction solvent (like ethyl acetate) to separate the organic ester from the aqueous salts.

  • Aqueous Waste: The aqueous layer contains sodium chloride and residual methanol. Dispose of this in the designated Aqueous Waste container, ensuring the pH is documented on the waste label[4].

  • Organic Waste: The organic layer contains the inert methyl ester (methyl 3-cyano-2,3-dihydro-1H-indene-5-carboxylate) and the dilution solvent.

    • If a non-halogenated solvent (e.g., THF, toluene) was used, place it in the Non-Halogenated Organic Waste container.

    • If a halogenated solvent (e.g., dichloromethane) was used for dilution, it must be routed to the Halogenated Organic Waste container[3].

References[3] FEM ANALYTIKA LAB. "Waste Disposal Process". Blogspot. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRGZjddRzzn-4zHQiPb3ed8_qTXWJsOQFh3NRl89IC4AUuRsybU1Ph9ckZD_GkzRj4CNrXB2b31gy6fNkTlyxHym4nuTUeRS7t3o314VFXGqUeCzBOc5cuupCUyy3vOHkljFq5WTyiuYIIKC0VCEeafn7v6_B4Om8v24fbUo0G1eXhfA4=[2] chemBlink. "3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3)". chemBlink Online Database. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxowmfD3TopzjIC9FY8AmCBL1ds9ge8Ol3bk7di4N4HlknB6JVkA9DWvAjQO173oGgWoANa9ZJ_-b7MUEJ8oR9wZv-qy0qauhG0D67MoXG9mRsMx7duppO3iOcLsK-ofsPW_IB6uHoFFAuLeURPk=[1] Benchchem. "4-Chlorobutyryl Chloride | High Purity | For Research". Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC7Ys3h9OI8tSxV3HB3KGK9hcxULI27Nh-YnriQtwq-GzFpnRsGfwM0Rr2SIImRCCm-ljvTnqskf7yozoDco6e8vrx4okAbZaUZiZJJaaUtwB5ah4PByPjeeYBTojaJ9uQ5j-6[4] Purdue University. "CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES". Purdue Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqPejlbLMV1Wkhh9I-3ofv0bJIwk87OJkkWW6KuONe9eibYpc4Kfjo8uK0d-JJABPz4HlIltpe9E4uKwaZM0tfy7KVflscARJTGg9XgDi5YIpW79xavTmABIiqa0Q2hPvPvxUCNxCOTnpE5L8bu5ztTRYkUvF1-a_KN2gSCw==[5] Lawrence Berkeley National Laboratory. "Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes". LBL.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9qnOHqsdjixI0lKNzq9qcBS1eZUZqL9UT9_RrK3sN90KNFx6kaSedgdHEN4NqsyiDgAnagF9duN_0rmSCSyUOk1R9d7b6In1lgfrz4lj2Z4xX83F5TckhQj63miIO_DV-JlVSYovDptI85yYpcwxUflpy-0bkh4c=

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